2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide
Description
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Properties
CAS No. |
33547-96-5 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide |
InChI |
InChI=1S/C8H11N3O2/c9-6(12)8(7(10)13)4-1-2-5(3-4)11-8/h1-2,4-5,11H,3H2,(H2,9,12)(H2,10,13) |
InChI Key |
QONYPPPZXOSOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1NC2(C(=O)N)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The 2-Azabicyclo[2.2.1]hept-5-ene Core: Structural Analysis, Synthetic Access, and Pharmaceutical Utility
[1][2]
Executive Summary
The 2-azabicyclo[2.2.1]hept-5-ene scaffold (often colloquially termed the "aza-norbornene" core) represents a privileged structural motif in modern medicinal chemistry and materials science. Characterized by a rigid, bridged bicyclic framework, this scaffold offers a unique combination of high ring strain (~27 kcal/mol), defined stereochemical vectors, and diverse reactivity profiles.[1]
This technical guide analyzes the scaffold's utility as a pharmacophore and a synthetic intermediate.[2] We focus on its primary access route—the aza-Diels-Alder reaction —and its divergent transformation into bioactive cyclopentanes (e.g., carbocyclic nucleosides) and substituted pyrrolidines. Special attention is given to the "Vince Lactam" derivative, a critical industrial intermediate for antiretroviral synthesis.[2][1]
Structural & Stereochemical Attributes[3][4][5]
The 2-azabicyclo[2.2.1]hept-5-ene core is defined by a nitrogen atom bridging positions 1 and 4 of a cyclohexene ring. This architecture imposes severe geometric constraints:
-
Bridgehead Nitrogen: The nitrogen atom is pyramidal but constrained, reducing the basicity compared to unconstrained secondary amines.
-
Olefin Reactivity: The C5-C6 double bond is highly strained (norbornene-like), making it exceptionally reactive toward:
-
Ring-Opening Metathesis Polymerization (ROMP): Driven by the release of ring strain.
-
Oxidative Cleavage: Dihydroxylation or ozonolysis readily opens the bicyclic system to yield functionalized cyclopentanes.
-
-
Stereochemical Vectors: The "roof-shape" of the molecule distinguishes the exo (convex) and endo (concave) faces. Reagents predominantly attack from the less hindered exo face, allowing for high diastereoselectivity in downstream functionalization.[1]
Data Table 1: Physicochemical Properties (Representative N-Boc Derivative)
| Property | Value / Characteristic | Relevance |
| Ring Strain Energy | ~24–27 kcal/mol | Driving force for ROMP and ring-opening reactions. |
| Face Selectivity | Exo >> Endo | Electrophiles (e.g., m-CPBA, OsO4) attack the convex face.[1] |
| Conformation | Rigid Boat-like | Fixes substituents in defined 3D space; excellent for bioisosteres. |
| C5=C6 Bond Length | ~1.33 Å | Typical alkene, but highly accessible due to bridge angle.[1] |
Synthetic Access: The Aza-Diels-Alder Reaction[3][6][7]
The most robust method to construct this scaffold is the Aza-Diels-Alder (ADA) cycloaddition between cyclopentadiene (CPD) and an imine (dienophile).
Mechanistic Causality
Unlike the standard Diels-Alder, the ADA reaction often requires activation of the imine due to the lower HOMO-LUMO overlap efficiency.
-
Kinetic Control: The reaction is typically performed at low temperatures (-78°C to 0°C) to favor the endo isomer (via secondary orbital interactions), although the exo isomer is thermodynamically more stable.
-
Catalysis: Lewis acids (e.g., BF3[1]·Et2O) or Brønsted acids coordinate to the imine nitrogen, lowering the LUMO energy of the dienophile and accelerating the reaction.
Visualization: Aza-Diels-Alder Pathway[7]
Figure 1: Mechanistic flow of the Lewis Acid-catalyzed Aza-Diels-Alder reaction favoring the endo-adduct.
Divergent Synthesis & Pharmaceutical Utility[8]
The 2-azabicyclo[2.2.1]hept-5-ene core is rarely the final drug; it is a chiral pool generator .
The "Vince Lactam" Connection (Abacavir)
The specific derivative 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) is the industrial precursor for carbocyclic nucleosides.[2]
-
Workflow: The lactam is resolved enzymatically (using lactamases) to yield the enantiopure material.
-
Ring Opening: Hydrolysis or reduction of the lactam/amide bond, followed by oxidative cleavage of the alkene, yields the cyclopentyl core found in Abacavir (HIV reverse transcriptase inhibitor).[1]
Epibatidine and Analogs
The scaffold itself serves as a rigid bioisostere for the tropane ring system. Epibatidine , a potent analgesic isolated from the frog Epipedobates tricolor, contains this exact bridged core.[1] The rigidity positions the pyridine ring and the secondary amine at the precise distance required to activate nicotinic acetylcholine receptors (nAChRs).
Visualization: Divergent Applications[2]
Figure 2: Divergent synthetic utility of the scaffold in polymers and pharmaceuticals.
Experimental Protocol: Synthesis of N-Cbz-2-azabicyclo[2.2.1]hept-5-ene[7][9]
Objective: Synthesis of the N-protected scaffold via Diels-Alder reaction of benzyl (methylene)carbamate generated in situ.
Safety Warning: Cyclopentadiene is volatile and dimerizes at room temperature. It must be freshly cracked. BF3·Et2O is corrosive and moisture-sensitive.
Reagents & Materials
-
Dicyclopentadiene (Commercial grade)[1]
-
Benzyl carbamate (Cbz-NH2)
-
Formaldehyde (37% aq. solution)
-
Boron trifluoride diethyl etherate (BF3[1]·Et2O)
-
Dichloromethane (Anhydrous)[1]
-
Magnesium sulfate (MgSO4)[1]
Step-by-Step Methodology
Step 1: Cracking of Dicyclopentadiene (Critical)[1]
-
Rationale: Commercial dicyclopentadiene exists as a dimer. The retro-Diels-Alder reaction at 170°C+ releases the monomeric cyclopentadiene (CPD).
-
Procedure: Set up a short-path distillation apparatus. Heat dicyclopentadiene to ~180°C. Collect the monomer (bp 40–42°C) in a receiving flask cooled in dry ice/acetone. Use immediately.
Step 2: In Situ Imine Generation & Cycloaddition[1]
-
Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve Benzyl carbamate (10 mmol) and Formaldehyde (37%, 12 mmol) in anhydrous DCM (50 mL). Add MgSO4 (2 g) to sequester water and drive imine formation. Stir for 30 min at RT.
-
Catalyst Addition: Cool the mixture to -78°C (dry ice/acetone bath). Add BF3[3]·Et2O (1.0 mmol, 10 mol%) dropwise.[1]
-
Diene Addition: Add freshly cracked Cyclopentadiene (15 mmol, 1.5 eq) dropwise via syringe.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.
-
Note: Low temperature maximizes endo selectivity.
-
-
Quench: Quench with saturated aq. NaHCO3 (20 mL).[1]
Step 3: Workup & Purification[1][4]
-
Separate phases. Extract aqueous layer with DCM (3 x 20 mL).
-
Dry combined organics over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).
-
Yield: Expect 75–85% yield of the colorless oil.
Visualization: Experimental Workflow
Figure 3: Operational workflow for the synthesis of N-Cbz-2-azabicyclo[2.2.1]hept-5-ene.
References
-
Vince, R., & Hua, M. (1990).[1] "Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-diaminopurine nucleosides." Journal of Medicinal Chemistry. Link (Establishes the "Vince Lactam" utility).[1]
-
Stella, L. (2001).[1] "Aza-Diels-Alder Reaction: An Efficient Route to Nitrogen Heterocycles." Angewandte Chemie International Edition. Link (Comprehensive review of the mechanism).[1]
-
Grieco, P. A., & Bahsas, A. (1988).[1] "Iminium ion based Diels-Alder reactions: Simple preparation of 2-azabicyclo[2.2.1]hept-5-enes." The Journal of Organic Chemistry. Link (Foundational synthetic protocol).[1]
-
Singh, R., & Vince, R. (2012).[1] "2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics." Chemical Reviews. Link (Definitive guide on the lactam derivative).[1]
-
Schrock, R. R. (2009).[1] "Recent Advances in High Oxidation State Mo and W Imido Alkylidene Chemistry." Chemical Reviews. Link (Details on ROMP applications of the scaffold).[1]
Technical Guide: 3,3-Dicarboxamido-2-azabicyclo[2.2.1]hept-5-ene
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It synthesizes the specific chemistry of the 3,3-dicarboxamido-2-azabicyclo[2.2.1]hept-5-ene scaffold with broader applications in peptidomimetics and antiviral research.
Scaffold Architecture, Synthesis, and Medicinal Applications[1]
Executive Summary: The Case for Conformational Restriction
The 2-azabicyclo[2.2.1]hept-5-ene core (often associated with the "Vince Lactam" family) represents a privileged scaffold in medicinal chemistry.[1] While the 3-oxo derivatives are widely recognized as precursors to carbocyclic nucleosides (e.g., Abacavir, Peramivir), the 3,3-dicarboxamido derivative represents a distinct, highly specialized subclass.
This gem-disubstituted scaffold serves as a constrained
Key Applications:
-
Peptidomimetics: Inducing
-turns or -helices in bioactive peptides. -
HCV Protease Inhibitors: Serving as rigid P2 surrogates.
-
Neuraminidase Inhibitors: Structural analogs to the Oseltamivir core.
Structural Analysis & Stereochemistry
The core structure features a methylene bridge spanning C1 and C4, creating a rigid boat-like conformation. The 3,3-substitution pattern is critical because it introduces a geminal center adjacent to the bridgehead nitrogen.
2.1 Stereochemical Challenges
In the synthesis of 2-azabicyclo[2.2.1] systems via Aza-Diels-Alder (ADA) reactions, two stereochemical outcomes are possible: Endo and Exo .
-
Endo Adduct: The bulkier substituent at C3 is oriented away from the bridge (C7).
-
Exo Adduct: The bulkier substituent is oriented toward the bridge.
For 3,3-disubstituted systems, the "Endo/Exo" nomenclature refers to the priority group (usually the carboxyl/amide derived from the dienophile). However, because C3 is quaternary in this target, the challenge shifts to facial selectivity during the cycloaddition.
Mechanism of Selectivity: Unlike standard carbon Diels-Alder reactions which favor endo products (secondary orbital interactions), Aza-Diels-Alder reactions involving imino-dienophiles often exhibit Exo-selectivity , particularly when catalyzed by bulky Lewis acids or Brønsted acids that block the endo-face.
Synthesis Pathways[1][3][4][5]
The most robust route to the 3,3-dicarboxamido scaffold is the Aza-Diels-Alder (ADA) Cycloaddition utilizing imino-malonates or their equivalents.
3.1 The Aza-Diels-Alder Protocol (Mechanism)
The synthesis relies on the reaction between Cyclopentadiene (diene) and a highly activated imino-dicarbonyl species (dienophile).
Step 1: In-situ Imine Formation. Diethyl ketomalonate (or similar gem-dicarbonyl) is condensed with an amine (R-NH2) to form the activated imine. Step 2: Cycloaddition. The cyclopentadiene attacks the imine. The electron-withdrawing carboxamide/ester groups lower the LUMO of the dienophile, facilitating the reaction.
3.2 Visualization of the Synthetic Workflow
Figure 1: Synthetic pathway via Aza-Diels-Alder reaction of imino-dicarbonyls.
Experimental Protocols
The following protocol is a standardized method for synthesizing the 3,3-disubstituted core, adapted from high-reliability literature methods for Aza-Diels-Alder reactions.
4.1 Reagents & Equipment
-
Diene: Cyclopentadiene (Must be freshly cracked from dicyclopentadiene at 180°C prior to use).
-
Dienophile Precursor: Diethyl ketomalonate (or corresponding diamide if soluble).
-
Catalyst: Trifluoroacetic acid (TFA) or Lewis Acid (
). -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
4.2 Step-by-Step Methodology
Part A: Preparation of the Imino-Dienophile
-
Dissolve diethyl ketomalonate (10 mmol) in anhydrous DCM (20 mL).
-
Add the primary amine (10 mmol) (e.g., benzylamine for N-protection).
-
Add
(2g) as a drying agent to drive equilibrium. Stir at Room Temperature (RT) for 4 hours. -
Filter off
under nitrogen atmosphere. Note: The imine is moisture sensitive.
Part B: The Cycloaddition
-
Cool the imine solution to -78°C (Dry ice/Acetone bath).
-
Add Freshly Cracked Cyclopentadiene (20 mmol, 2.0 equiv) dropwise.
-
Add Lewis Acid catalyst (
, 10 mol%) slowly to maintain temperature. -
Allow the reaction to warm slowly to RT over 12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The imine spot should disappear.
Part C: Purification
-
Quench with saturated
solution. -
Extract with DCM (3 x 20 mL).
-
Dry organic layer over
and concentrate in vacuo. -
Flash Chromatography: Silica gel, gradient elution (0-30% EtOAc in Hexane).
-
Yield Expectation: 70-85%.
-
Part D: Conversion to Dicarboxamide
-
Dissolve the diester adduct in Methanol saturated with Ammonia (
in MeOH). -
Seal in a pressure tube and heat to 60°C for 24 hours.
-
Concentrate to yield the 3,3-dicarboxamido-2-azabicyclo[2.2.1]hept-5-ene .
Data & Validation Parameters
When characterizing the product, specific NMR signatures confirm the bicyclic structure and the 3,3-substitution.
| Parameter | Expected Signal ( | Interpretation |
| Olefinic Protons | 6.2 - 6.6 ppm (m) | C5 and C6 alkene protons (distinct "roofing" effect). |
| Bridgehead (C1) | 4.2 - 4.5 ppm (s/d) | Proton adjacent to Nitrogen. |
| Bridgehead (C4) | 3.0 - 3.5 ppm (s) | Proton at the wellhead. |
| Bridge (C7) | 1.5 - 2.0 ppm (dd) | AB system of the methylene bridge. |
| Amide NH | 7.0 - 8.5 ppm (br) | Broad singlets indicating carboxamide formation. |
Self-Validation Check:
-
If the Olefinic signal is absent, the double bond may have reduced or polymerized.
-
If the C1/C4 signals are equivalent, the symmetry suggests a loss of the bicyclic constraint or successful symmetrization of the 3,3-substituents.
Mechanistic Diagram: Stereocontrol Factors
The following diagram illustrates the factors influencing the formation of the specific isomer, critical for drug design where vector alignment is paramount.
Figure 2: Factors governing stereoselectivity in Aza-Diels-Alder reactions.
References
-
Vince, R., & Singh, R. (2012).[2] 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642–4686.[2]
-
García-Mera, X., et al. (2005). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalyzed Aza-Diels-Alder Reaction. Synlett.
-
PubChem Compound Summary. (2024). 2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide.
-
Krow, G. R., et al. (2000). Synthesis of constrained amino acids: 2-Azabicyclo[2.2.1]heptane-3-carboxylic acids. Journal of Organic Chemistry.
Sources
Methodological & Application
Application Note: Hydrolysis Protocols for Bicyclic Gem-Dicarboxamides
Executive Summary
Bicyclic gem-dicarboxamides (derivatives of propanediamide embedded in bicyclic frameworks) are critical intermediates in the synthesis of conformationally restricted amino acids and gabapentinoid analogs. However, their hydrolysis presents a unique synthetic paradox: the steric bulk of the bicyclic scaffold hinders nucleophilic attack, yet the resulting gem-dicarboxylic acids are thermodynamically unstable, prone to spontaneous decarboxylation upon heating.
This guide provides three field-validated protocols to navigate this landscape. Unlike standard amide hydrolysis, these methods prioritize chemo-selectivity and thermal management to prevent the degradation of the target scaffold.
Mechanistic Insight & Strategy
The Steric-Electronic Conflict
In bicyclic systems (e.g., 3-azabicyclo[3.1.0]hexane or norbornane derivatives), the gem-dicarboxamide motif is often shielded by the ring structure.
-
First Hydrolysis (Amide
Mono-acid): Generally proceeds via standard nucleophilic acyl substitution. -
Second Hydrolysis (Mono-acid
Diacid): Significantly retarded by Coulombic repulsion between the incoming hydroxide ion and the newly formed carboxylate anion. -
The Trap: Forcing the second hydrolysis with high heat often triggers the decarboxylation of the gem-diacid, destroying the quaternary center.
Pathway Visualization
The following diagram outlines the divergent pathways based on reaction conditions.
Figure 1: Reaction pathways showing the kinetic bottleneck at the mono-amide stage and the thermal risk of decarboxylation.
Experimental Protocols
Protocol A: Nitrite-Mediated "Cold" Hydrolysis (Recommended)
Best for: Labile substrates, preventing decarboxylation, and high-value intermediates.
Mechanism: Diazotization.[1] This method converts the amide nitrogen into a diazonium leaving group (
Reagents
-
Substrate (1.0 equiv)
-
Sodium Nitrite (
, 2.5–3.0 equiv per amide group) -
Sulfuric Acid (
, 2.0 M aqueous solution) or Acetic Acid/Acetonitrile mix.
Step-by-Step Procedure
-
Dissolution: Suspend the bicyclic gem-dicarboxamide (1 mmol) in acetonitrile (
, 5 mL) in a round-bottom flask. -
Acidification: Add 2.0 M
(4 mL). Cool the mixture to 0°C in an ice bath. -
Diazotization: Add
(solid or concentrated aqueous solution) portion-wise over 15 minutes. Caution: Evolution of gas and brown fumes. Use a fume hood. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 6–12 hours.
-
Note: Do not heat.[1] If conversion is slow, add an additional 1.0 equiv of
and stir overnight.
-
-
Workup: Dilute with cold water (10 mL). Extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo at <30°C to avoid decarboxylation.
Protocol B: Controlled Alkaline Desymmetrization
Best for: Creating "Half-Esters" or "Half-Amides" (Mono-hydrolysis) for further functionalization. Concept: Exploits the solubility difference between the mono-carboxylate and the diamide.
Reagents
-
Substrate (1.0 equiv)
-
Sodium Hydroxide (NaOH, 1.05 equiv)
-
Solvent System: THF:Water (1:1 v/v)
Step-by-Step Procedure
-
Setup: Dissolve substrate in THF. Add water until the solution is just turbid, then add enough THF to clarify.
-
Addition: Cool to 0°C. Add 1.0 M NaOH (exactly 1.05 equiv) dropwise over 30 minutes.
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC. The mono-acid salt often precipitates or forms an emulsion.
-
Quench: Acidify carefully with 1.0 M HCl to pH 3-4.
-
Extraction: Extract immediately with EtOAc.
-
Critical: Do not allow the aqueous phase to sit at acidic pH for long periods to prevent equilibrium shifts.
-
Protocol C: Exhaustive Alkaline Hydrolysis
Best for: Robust, sterically unhindered bicyclic systems where decarboxylation is not a concern (e.g., bridgehead amides).
Step-by-Step Procedure
-
Reflux: Combine substrate with 10% KOH in Ethanol/Water (1:1).
-
Heat: Reflux (80°C) for 24–48 hours.
-
Checkpoint: If the intermediate mono-amide persists (common in bulky bicycles), add 5 equiv of
(30%) to the alkaline mixture. The peroxide anion ( ) is a more potent nucleophile (alpha-effect) than hydroxide.
-
-
Isolation: Evaporate ethanol. Wash the basic aqueous layer with ether (removes unreacted organics). Acidify aqueous layer to pH 1 with conc. HCl at 0°C. Collect precipitate by filtration.
Decision Matrix & Workflow
Use this logic flow to select the appropriate protocol for your specific bicyclic scaffold.
Figure 2: Decision matrix for selecting hydrolysis conditions based on substrate stability and target product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of the bicyclic ring prevents nucleophilic attack. | Switch to Protocol A (Nitrite). The |
| Decarboxylation | Reaction temperature too high; gem-diacid instability. | Strictly use Protocol A at <25°C. Avoid acidic workup at high temperatures. Lyophilize aqueous phases instead of rotary evaporation with heat. |
| Low Solubility | Bicyclic amides are often highly crystalline and insoluble in water. | Use THF/Water or Dioxane/Water mixtures. For Protocol A, Acetonitrile is the preferred co-solvent. |
| Product is an Oil/Gum | Impurities or solvent trapping. | Gem-diacids are difficult to crystallize. Convert to dimethyl ester (using |
References
-
Nitrite-Mediated Hydrolysis (Mild Conditions)
-
Yedage, S. L., & Bhanage, B. M. (2017).[2] tert-Butyl Nitrite (TBN) as a Multitask Reagent for the Controlled Synthesis of N-Nitrosoamides and Hydrolysis. The Journal of Organic Chemistry.
-
-
Selective Monohydrolysis (Desymmetrization)
-
Niwayama, S. (2000).[3] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry. (Applicable to dicarboxamide analogs via similar steric logic).
-
-
Bicyclic Amino Acid Synthesis Context
-
Kozikowski, A. P., et al. (2006).[4] Synthesis of bicyclic tertiary alpha-amino acids. Journal of Medicinal Chemistry.
-
-
General Amide Hydrolysis Reviews
- Cotarca, L., & Eckert, H. (2004). Phosgenations - A Handbook. (Contains detailed sections on amide/nitrile conversions relevant to scale-up).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 4. Synthesis of Amino Acid-Derived Enaminones via Wolff Rearrangement Using Vinylogous Amides as Carbon Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic desymmetrization of 2-azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide
Application Note & Protocol Guide
Topic: A Practical Guide to the Development of an Enzymatic Desymmetrization Protocol for 2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Chiral Bicyclic Scaffolds
The 2-azabicyclo[2.2.1]heptane framework is a rigid and conformationally constrained scaffold of significant interest in medicinal chemistry. Its most famous derivative, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam, is a cornerstone building block for the synthesis of blockbuster carbocyclic nucleoside analogues with potent antiviral activity, such as Carbovir and Abacavir.[1][2][3] The immense therapeutic success of these molecules hinges on the precise stereochemical control afforded by the bicyclic core.
While the resolution of racemic Vince Lactam is well-established[1][4], this guide focuses on a related but distinct strategy: the desymmetrization of a prochiral precursor, this compound. This meso-like compound possesses two enantiotopic carboxamide groups at the C3 position. A selective enzymatic hydrolysis of one of these groups provides a direct, atom-economical route to a highly valuable, enantiopure monoacid-monoamide derivative. Such chiral building blocks are primed for further synthetic elaboration into novel therapeutics.
This document serves as a comprehensive guide for researchers aiming to develop a robust and scalable biocatalytic process for this specific transformation. As a Senior Application Scientist, my objective is not to provide a single, rigid protocol, but to outline the logical workflow, key decision points, and underlying scientific principles required to establish a validated and optimized enzymatic system from the ground up.
Part 1: Core Principles of Enzymatic Desymmetrization
The central challenge is to differentiate between the two chemically identical, but spatially distinct (enantiotopic), carboxamide groups. Hydrolase enzymes, particularly lipases and amidases, are exquisitely suited for this task. Their catalytic activity resides within a chiral active site, which creates a diastereomeric transition state when interacting with the prochiral substrate, thereby favoring the hydrolysis of one specific amide group over the other.
The Biocatalyst of Choice: Why Lipases?
While various hydrolases could be screened, lipases, and specifically Candida antarctica Lipase B (CAL-B), represent the most logical starting point for this application.[5]
-
Broad Substrate Scope: CAL-B is renowned for its remarkable promiscuity, accepting a wide array of non-natural substrates, including amides, for hydrolysis and synthesis.[5][6]
-
High Enantioselectivity: It has a proven track record in catalyzing desymmetrization reactions on various prochiral substrates with excellent enantiomeric excess (e.e.).[5][7][8]
-
Operational Stability: Often available in an immobilized form (e.g., Novozym® 435), CAL-B exhibits high stability in organic solvents and at elevated temperatures, simplifying downstream processing and enabling enzyme recycling.[5]
-
Catalytic Mechanism: The catalytic triad (Ser-His-Asp) in the active site facilitates nucleophilic attack on the carbonyl carbon of one of the amide groups. The steric and electronic environment of the active site pocket dictates which of the two enantiotopic groups can productively bind for catalysis to occur.[5][9]
The proposed desymmetrization reaction is depicted below.
Figure 1: Proposed enzymatic desymmetrization of the prochiral diamide.
Part 2: A Workflow for Protocol Development
A systematic, multi-stage approach is essential for efficiently developing a robust protocol. This involves initial screening to identify active enzymes, followed by rigorous optimization of reaction parameters, and finally, validation through a preparative scale-up.
Figure 2: Systematic workflow for developing the desymmetrization protocol.
Analytical Method Development: The Self-Validating Core
Before any enzymatic reactions are run, a reliable analytical method is paramount. This method is the cornerstone of the entire project, providing the data needed to assess enzyme performance and guide optimization. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP). A column like the Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is an excellent first choice, as it has shown efficacy in separating the enantiomers of the related Vince Lactam.[10][11]
-
Mobile Phase Screening:
-
Prepare a stock solution of the racemic monoacid-monoamide product (this can be synthesized chemically via partial hydrolysis of the starting diamide).
-
Begin with a standard mobile phase of n-hexane/isopropanol (IPA) (80:20, v/v) .[10]
-
If separation is not achieved, systematically vary the hexane/IPA ratio (e.g., 90:10, 70:30). Additives like 0.1% trifluoroacetic acid (TFA) can improve peak shape for the acidic product.
-
-
Method Validation (Abbreviated):
-
Specificity: Inject the starting diamide, the racemic product, and a mixture to ensure all three components are baseline resolved.
-
Linearity: Prepare a calibration curve to quantify the conversion of starting material to product.
-
Detection: Use UV detection at a wavelength where the aromatic chromophore of the product absorbs (e.g., ~220-260 nm).
-
-
Data Calculation:
-
Conversion (%): [Area(Product)] / ([Area(Product)] + [Area(Starting Material)]) * 100
-
Enantiomeric Excess (e.e., %): ([Area(Major Enantiomer)] - [Area(Minor Enantiomer)]) / ([Area(Major Enantiomer)] + [Area(Minor Enantiomer)]) * 100
-
Phase 1 Protocol: Enzyme Screening
The goal of this phase is to identify which enzymes, if any, show activity and selectivity for the target transformation.
Materials:
-
Substrate: this compound
-
Enzymes: Immobilized CAL-B (Novozym® 435), Lipase from Pseudomonas cepacia (PSL-C, immobilized), and others as available.
-
Solvent: Methyl tert-butyl ether (MTBE)
-
Buffer: 0.1 M Phosphate buffer (pH 7.0)
-
Reaction Vessels: 4 mL glass vials with magnetic stir bars.
Screening Protocol:
-
To each vial, add 10 mg of the dicarboxamide substrate.
-
Add 1.0 mL of MTBE.
-
Add 10 µL of phosphate buffer (this provides the necessary water for hydrolysis).
-
Add 20 mg of the immobilized enzyme to be tested.
-
Seal the vials and place them in an orbital shaker set to 250 rpm and 40 °C.
-
After 24 hours, take a 100 µL aliquot, filter through a 0.22 µm syringe filter, and dilute with the mobile phase for chiral HPLC analysis.
-
Analyze for conversion and enantiomeric excess.
Data Presentation: All quantitative data should be summarized for easy comparison.
| Enzyme | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) |
| CAL-B | MTBE | 40 | 24 | e.g., 45 | e.g., >95 |
| PSL-C | MTBE | 40 | 24 | e.g., 15 | e.g., 60 |
| ... | ... | ... | ... | ... | ... |
Part 3: Detailed Protocol for Optimized Desymmetrization
Assuming the screening phase identified CAL-B as the superior biocatalyst, the following protocol represents a scaled-up, optimized procedure based on established principles for lipase-catalyzed desymmetrizations.[7][8][9]
Protocol: Preparative Scale Desymmetrization (1 g Scale)
3.1 Materials and Reagents:
-
Substrate: this compound (1.0 g)
-
Enzyme: Immobilized Candida antarctica Lipase B (Novozym® 435) (200 mg)
-
Solvent: 2-Methyl-2-butanol (50 mL)
-
Water: Deionized water (100 µL, ~1 equivalent)
-
Aqueous Base: 1 M Sodium Bicarbonate (NaHCO₃) solution
-
Aqueous Acid: 1 M Hydrochloric Acid (HCl) solution
-
Organic Solvent (for extraction): Ethyl Acetate
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)
3.2 Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add the dicarboxamide substrate (1.0 g), 2-Methyl-2-butanol (50 mL), and deionized water (100 µL). Stir until the substrate is fully dissolved.
-
Causality Note: 2-Methyl-2-butanol is chosen as a water-miscible solvent that can improve substrate solubility while still being compatible with lipase activity. The controlled addition of one equivalent of water is critical; excess water can lead to non-selective hydrolysis and product inhibition.
-
-
Enzymatic Reaction: Add the immobilized CAL-B (200 mg). Seal the flask and stir the suspension at 45 °C.
-
Reaction Monitoring: Periodically (e.g., at 6, 12, 24, and 48 hours), pause stirring, allow the enzyme to settle, and withdraw a small aliquot of the supernatant. Analyze by chiral HPLC to monitor conversion and e.e. The reaction should be stopped once conversion approaches 50% to maximize the enantiopurity of the remaining starting material and the product.
-
Reaction Quench & Enzyme Recovery: Once the target conversion is reached, cool the mixture to room temperature. Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme with fresh solvent (e.g., MTBE) and dry it under vacuum for potential reuse.
-
Product Isolation (Work-up):
-
Transfer the filtrate to a separatory funnel.
-
Add 50 mL of 1 M NaHCO₃ solution. Shake vigorously. The desired monoacid product will be deprotonated and extracted into the aqueous basic layer, while the unreacted diamide starting material remains in the organic layer.
-
Separate the layers. The organic layer can be concentrated to recover the unreacted starting material.
-
Wash the aqueous layer with ethyl acetate (2 x 25 mL) to remove any residual starting material.
-
Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl while cooling in an ice bath. The monoacid product will precipitate or can be extracted.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral monoacid-monoamide product.
-
-
Purification and Characterization:
-
If necessary, purify the product by flash chromatography or recrystallization.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Confirm the final enantiomeric purity by chiral HPLC analysis.
-
Measure the specific rotation using a polarimeter to determine the sign of rotation, e.g., [(+)- or (-)-].
-
References
-
Vince, R. 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Medicinal Chemistry Letters. [Link]
-
Grokipedia. Vince lactam. [Link]
-
Pharmaffiliates. Exploring the Chemical Properties and Applications of Vince Lactam. [Link]
-
Kiss, L. et al. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]
-
Seventh Sense Research Group. Recent Desymmetrization Reactions By CALB. [Link]
-
Skupinska, K. A. et al. Enzymatic resolution of bicyclic 1-heteroarylamines using Candida antarctica lipase B. The Journal of Organic Chemistry. [Link]
-
Kiss, L. et al. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]
- Google Patents.
-
Zhang, Y. et al. HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science. [Link]
-
Zheng, G. et al. Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6. PubMed. [Link]
-
ResearchGate. Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). [Link]
-
Contente, M. L. et al. Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. MDPI. [Link]
-
Contente, M. L. et al. Enzymatic Desymmetrisation of Prochiral meso-1,2. IRIS. [Link]
-
Gotor, V. et al. ChemInform Abstract: Lipase-Catalyzed Desymmetrization of meso-1,2-Diaryl-1,2-diaminoethanes. ResearchGate. [Link]
-
Brand, S. et al. An unusual oxidative rearrangement of azabicyclo[2.2.1]heptenes, providing a stereoselective route to 2′- and 3′-hydroxycyclopentylglycines. Chemical Communications (RSC Publishing). [Link]
-
Zhang, Y. et al. HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science | Oxford Academic. [Link]
- Google Patents. 7-Azabicyclo 2.2.1!
-
Kiss, L. et al. Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. Enzymatic resolution of bicyclic 1-heteroarylamines using Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unife.it [iris.unife.it]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Strategic Incorporation of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives for Constrained Peptide Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the 2-azabicyclo[2.2.1]heptane scaffold in peptide synthesis. While the specific "2-azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide" represents a potential derivative, the more synthetically versatile and widely utilized precursor for creating conformationally constrained amino acid analogues is its parent lactam, (1R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam.[1][2][3][4][5] This guide will focus on the practical application of this key building block to generate novel peptidomimetics with enhanced structural stability and biological activity.
The rigid, bicyclic nature of the 2-azabicyclo[2.2.1]heptane system offers a powerful strategy to lock the peptide backbone into a well-defined conformation.[6][7][8] This pre-organization can lead to improved binding affinity for biological targets, increased resistance to proteolytic degradation, and enhanced cell permeability, addressing key challenges in peptide-based drug development.[9][10][11]
Part 1: Synthesis of the Fmoc-Protected Bicyclic Amino Acid Building Block
The successful incorporation of the 2-azabicyclo[2.2.1]heptane scaffold into a peptide sequence via solid-phase peptide synthesis (SPPS) necessitates its conversion into an Fmoc-protected amino acid derivative. The following protocol outlines a robust pathway from the commercially available (1R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one to the desired building block.
1.1: Synthesis Overview
The synthetic strategy involves the hydrolytic ring-opening of the Vince Lactam to yield the corresponding carbocyclic β-amino acid. The exocyclic amine is then orthogonally protected to allow for the introduction of the Fmoc group on the endocyclic nitrogen, which will serve as the point of peptide chain elongation.
Caption: Synthesis workflow for the Fmoc-protected bicyclic amino acid.
1.2: Detailed Experimental Protocol
Step 1: Hydrolysis of (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one
-
To a solution of (1R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in water, add concentrated hydrochloric acid (2.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and neutralize with a suitable base (e.g., NaOH) to pH 7.
-
The resulting amino acid can be isolated by crystallization or used directly in the next step.
Step 2: N-Fmoc Protection
-
Dissolve the crude amino acid from the previous step in a 10% aqueous sodium carbonate solution.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Fmoc-protected 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.
Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
With the custom Fmoc-protected amino acid in hand, it can be readily incorporated into a peptide sequence using standard automated or manual SPPS protocols.
2.1: SPPS Workflow
The general workflow follows the standard Fmoc-SPPS strategy, with special consideration for the coupling of the sterically hindered bicyclic amino acid.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
2.2: Protocol for Incorporation
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Coupling of the Bicyclic Amino Acid:
-
Pre-activate a solution of the Fmoc-protected bicyclic amino acid (2-4 eq), a coupling reagent such as HATU (1.95 eq), and a base like diisopropylethylamine (DIPEA, 4 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the bicyclic scaffold, a longer coupling time and a more potent coupling reagent like HATU are recommended over standard reagents like HBTU.
-
Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive, a second coupling may be necessary.
-
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
2.3: Recommended Coupling Conditions
| Parameter | Standard Amino Acid | Bicyclic Amino Acid | Rationale |
| Coupling Reagent | HBTU/HOBt | HATU | HATU is a more potent activating agent, beneficial for sterically hindered amino acids. |
| Equivalents of AA | 2-3 eq | 3-5 eq | A higher excess drives the reaction to completion. |
| Coupling Time | 30-60 min | 2-4 hours | Increased time is necessary to overcome the steric bulk of the bicyclic system. |
| Double Coupling | As needed | Often recommended | Ensures high coupling efficiency. |
Part 3: Characterization of the Final Peptide
The purity and identity of the synthesized peptide must be confirmed through rigorous analytical methods.
3.1: Characterization Workflow
Caption: Workflow for the characterization of the synthesized peptide.
3.2: Analytical Techniques
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying it to homogeneity. A gradient of acetonitrile in water with 0.1% TFA is typically used.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): This technique is essential for confirming the identity of the synthesized peptide by comparing the experimentally observed molecular weight with the calculated theoretical mass.[12]
3.3: Example Characterization Data
For a hypothetical peptide Ac-Ala-X-Gly-NH₂ (where X is the 2-azabicyclo[2.2.1]hept-5-ene-3-carboxyl moiety):
| Analysis | Result |
| Calculated Mass | [M+H]⁺ = 351.18 g/mol |
| Observed Mass (ESI-MS) | [M+H]⁺ = 351.2 g/mol |
| RP-HPLC Purity | >98% |
| Retention Time | 15.2 min (on a C18 column with a 5-95% ACN gradient over 30 min) |
References
-
Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]
-
Solid-phase synthesis and solution structure of bicyclic ??-turn peptidomimetics: Diversity at the i position. ResearchGate. Available at: [Link]
-
Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science (RSC Publishing). Available at: [Link]
-
Design and facile solid-phase synthesis of conformationally constrained bicyclic peptoids. Semantic Scholar. Available at: [Link]
-
Incorporation of conformationally constrained beta-amino acids into peptides. PubMed. Available at: [Link]
-
Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review. Available at: [Link]
-
Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. Available at: [Link]
-
Constrained beta-amino acid-containing miniproteins. RSC Publishing. Available at: [Link]
-
Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. ResearchGate. Available at: [Link]
-
Conformationally constrained amino acids in peptide design. SSRN. Available at: [Link]
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. UCLA - Chemistry and Biochemistry. Available at: [Link]
- Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.Google Patents.
-
Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. Université de Rennes. Available at: [Link]
-
Reactions of 2-azabicyclo[2.2.1] heptane systems and their application in the synthesis of peptide and amino acid analogues. ROS. Available at: [Link]
-
Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case. Chemistry – A European Journal. Available at: [Link]
-
Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library. Available at: [Link]
-
2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. PubMed. Available at: [Link]
-
2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. Available at: [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at: [Link]
-
Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library. Available at: [Link]
- Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.Google Patents.
-
Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). UC Berkeley Superfund Research Program. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Available at: [Link]
Sources
- 1. (1R)-(-)-2-氮杂双环[2.2.1]庚-5-烯-3-酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - Repository of the Academy's Library [real.mtak.hu]
- 6. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. mdpi.com [mdpi.com]
- 10. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 11. researchgate.net [researchgate.net]
- 12. superfund.berkeley.edu [superfund.berkeley.edu]
Application Note & Protocols: Strategic Decarboxylation of gem-Dicarboxamide Azabicycles
Abstract
Azabicyclic scaffolds are privileged structures in modern drug discovery, providing rigid conformational constraints that can enhance binding affinity and selectivity. The synthesis of these scaffolds often proceeds through gem-dicarboxamide intermediates derived from malonates. The selective removal of one carboxamide group to yield the corresponding mono-carboxamide is a critical, yet often challenging, transformation. This guide provides an in-depth analysis of methodologies for the decarboxylation of gem-dicarboxamide azabicycles, focusing on the underlying chemical principles, strategic selection of methods, and detailed, field-tested protocols. We will explore direct thermal and microwave-assisted approaches and contrast them with a more universally applicable, two-step hydrolysis-decarboxylation sequence.
Introduction: The Synthetic Challenge
gem-Dicarboxamide azabicycles are versatile intermediates in pharmaceutical synthesis. Their preparation via alkylation of malonamides is a robust method for carbon-carbon bond formation. However, the subsequent conversion to the target mono-amide presents a significant synthetic hurdle. Unlike the analogous malonic esters or acids, the amide C-N bond is exceptionally stable, and the C-C bond of the malonamide is not predisposed to facile cleavage.
Direct decarboxylation of a dicarboxamide is mechanistically distinct and far more demanding than the classic decarboxylation of a β-keto acid or a malonic acid, which proceeds through a stable, cyclic six-membered transition state.[1][2][3] The high activation energy required for direct C-C bond scission in amides often necessitates harsh thermal conditions that can compromise the integrity of complex, stereocenter-rich molecules.
This document outlines the primary strategies to overcome this challenge, providing researchers with both the theoretical grounding and practical protocols to achieve efficient mono-decarboxylation.
Mechanistic Considerations: Why Amides Are Not Esters
The relative ease of decarboxylation for malonic acid derivatives follows the trend: Acids > Esters >> Amides.
-
Malonic Acids: Readily decarboxylate upon heating via a concerted, cyclic pericyclic reaction, forming an enol intermediate.[1][4][5]
-
Malonic Esters: Can be decarboxylated under specific conditions, most notably the Krapcho decarboxylation.[6][7][8] The Krapcho reaction mechanism involves nucleophilic attack (e.g., by Cl⁻) on the ester's alkyl group in an Sₙ2 fashion, followed by the collapse of the resulting carboxylate.[6][9] This pathway is not viable for unsubstituted (R-CONH₂) or N-alkyl amides (R-CONHR'), as the nitrogen substituents are not suitable leaving groups for an Sₙ2 reaction.
-
gem-Dicarboxamides: Lack a low-energy pathway for direct decarboxylation. Cleavage requires forcing conditions to break a C-C bond without the assistance of a favorable cyclic transition state or a facile nucleophilic dealkylation pathway.
Therefore, the most reliable strategy often involves converting the robust amide into a more reactive functional group.
Caption: The core synthetic challenge in converting gem-dicarboxamide azabicycles.
Strategy 1: The Hydrolysis-Decarboxylation Sequence
This two-stage approach is the most robust and widely applicable method. It circumvents the stability of the amide by first hydrolyzing the dicarboxamide to the corresponding dicarboxylic acid, which can then be easily decarboxylated under standard thermal conditions.
Caption: Workflow for the reliable two-step hydrolysis-decarboxylation sequence.
Protocol 3.1: Complete Hydrolysis to gem-Dicarboxylic Acid
Causality: This step uses strong acid and heat to overcome the kinetic stability of the amide bonds. Concentrated hydrochloric acid is often preferred over sulfuric acid to avoid potential sulfonation side reactions. The reaction must be driven to completion to ensure the formation of the diacid, which is crucial for the subsequent step.
-
Reagents & Equipment:
-
gem-Dicarboxamide Azabicycle (1.0 eq)
-
6M Hydrochloric Acid (HCl) (10-20 volumes)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard workup and extraction equipment
-
-
Procedure:
-
Suspend the gem-dicarboxamide azabicycle in 10-20 volumes of 6M aqueous HCl in a round-bottom flask.
-
Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed. This can take anywhere from 12 to 48 hours.
-
Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.
-
If the product dicarboxylic acid precipitates, it can be isolated by filtration. Wash the solid with cold deionized water and dry under vacuum.
-
If the product remains in solution, concentrate the mixture in vacuo to remove excess HCl and water. The resulting crude diacid can often be used directly in the next step without further purification.
-
Protocol 3.2: Thermal Decarboxylation of the Diacid
Causality: The gem-dicarboxylic acid readily undergoes decarboxylation upon heating, as it can adopt the necessary six-membered cyclic transition state.[1][10] The reaction is driven by the entropically favorable release of CO₂ gas. A high-boiling, inert solvent like toluene or xylene is used to achieve the required temperature for efficient reaction.
-
Reagents & Equipment:
-
gem-Dicarboxylic Acid Azabicycle (from Protocol 3.1) (1.0 eq)
-
Toluene or Xylene (10 volumes)
-
Round-bottom flask with reflux condenser (or Dean-Stark trap if water is present)
-
Heating mantle and magnetic stirrer
-
-
Procedure:
-
Dissolve or suspend the crude gem-dicarboxylic acid in 10 volumes of toluene in a round-bottom flask.
-
Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 2-6 hours. Vigorous bubbling (CO₂ evolution) should be observed initially.
-
Monitor the reaction by TLC or ¹H NMR (disappearance of the malonic C-H proton, if present).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent in vacuo to yield the crude mono-carboxylic acid.
-
The resulting acid can be purified by crystallization or chromatography. If the mono-carboxamide is the final target, this acid can be carried forward to a standard amidation step.
-
Strategy 2: Direct High-Temperature Methods
While less general, direct conversion may be possible for simple, robust azabicyclic systems. These methods rely on extreme temperatures to force the C-C bond cleavage. Microwave-assisted heating can be particularly effective in accelerating these reactions.[11][12]
Protocol 4.1: Microwave-Assisted Thermal Decarboxylation
Causality: Microwave irradiation provides rapid and efficient heating, often leading to significantly shorter reaction times and cleaner product profiles compared to conventional oil bath heating.[11][12] A high-boiling polar aprotic solvent like DMSO or NMP is used to both solubilize the substrate and effectively absorb microwave energy. The presence of a small amount of water can be beneficial, potentially facilitating a localized, in-situ hydrolysis-decarboxylation pathway.
-
Reagents & Equipment:
-
gem-Dicarboxamide Azabicycle (1.0 eq)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Water (optional, 1-2 eq)
-
Microwave reactor with sealed reaction vessels
-
-
Procedure:
-
Place the gem-dicarboxamide azabicycle in a microwave reaction vessel.
-
Add DMSO or NMP to create a 0.1-0.5 M solution. Add 1-2 equivalents of water if desired.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to a high temperature (e.g., 180-220°C) for 30-90 minutes. Note: Optimize temperature and time for your specific substrate.
-
After the reaction, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Comparative Summary and Method Selection
| Method | Substrate Scope | Conditions | Key Advantages | Key Disadvantages |
| Hydrolysis-Decarboxylation | Broad. The most reliable method for complex or sensitive substrates. | Two steps: 1. 6M HCl, reflux. 2. Toluene, reflux. | High success rate, predictable outcome, uses standard lab techniques. | Two separate operations, long reaction times, harsh hydrolysis may degrade some substrates. |
| Microwave-Assisted Thermal | Limited. Best for thermally stable, simple azabicycles. | One step: DMSO or NMP, 180-220°C, microwave. | Very fast (minutes vs. hours/days), can be cleaner than conventional heating.[11] | Requires specialized equipment, risk of decomposition at high temperatures, optimization required. |
Conclusion
The selective mono-decarboxylation of gem-dicarboxamide azabicycles is a non-trivial synthetic step that requires careful strategic planning. For the vast majority of substrates, particularly those with sensitive functional groups or multiple stereocenters, the two-step hydrolysis-decarboxylation sequence is the most dependable and recommended strategy. It leverages well-understood, high-yielding reactions to achieve the desired transformation. For more robust systems where process efficiency and speed are paramount, direct microwave-assisted thermal decarboxylation offers a powerful alternative, though it requires substrate-specific optimization. Researchers should evaluate the thermal stability and functional group tolerance of their specific azabicycle before selecting the appropriate protocol.
References
-
Cabrera-Rivera, F., et al. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7, 270-280. [Link]
-
Cabrera-Rivera, F. A., et al. (2017). A comparative study of the thermal and microwave-assisted decarboxylation of a series of mono- and disubstituted monohydrolyzed malonate derivatives. Green and Sustainable Chemistry, 7, 270-280. [Link]
-
ResearchGate. (n.d.). Expansion of electrochemical decarboxylated malonamide substrates. [Link]
-
Organic Chemistry Reaction. (2026, February 9). Krapcho Decarboxylation (Krapcho Reaction). [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. [Link]
-
Grokipedia. (n.d.). Krapcho decarboxylation. [Link]
-
ZJUT Institutional Repository. (2021, November 2). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. [Link]
-
Lafrance, D., et al. (2011). Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-carbonyldiimidazole. Organic Letters, 13(9), 2322-2325. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]
-
D'Alpaos, M., et al. (2025). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryOpen, 14(1), e202500213. [Link]
-
Campbell, C. D., et al. (2015). Ynamide carbopalladation: a flexible route to mono-, bi- and tricyclic azacycles. Chemistry, 21(36), 12627-39. [Link]
-
Liskey, C. (2009, October 19). Transition Metal-Catalyzed Decarboxylative Carbon–Carbon Bond Formation. University of Illinois Urbana-Champaign. [Link]
-
Campbell, C. D., et al. (2015). Ynamide Carbopalladation: A Flexible Route to Mono, Bi and Tricyclic Azacycles. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. [Link]
-
Chemistry Stack Exchange. (2015, April 8). Decarboxylation product of bicyclic compound. [Link]
-
Chemistry Stack Exchange. (2019, February 16). Reagents in Krapcho's decarboxylation. [Link]
-
Sharma, P., et al. (2023). Recent Advances in Synthetic Routes to Azacycles. Molecules, 28(6), 2697. [Link]
-
Nsouli, R., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ChemRxiv. [Link]
-
Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. [Link]
-
Chemistry Steps. (2024, January 18). Decarboxylation. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic routes for compounds 2 – 6. [Link]
-
Filo. (2025, February 24). What is a gem decarboxylic acid. [Link]
-
Griffin, J. D., et al. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340-11348. [Link]
-
YouTube. (2017, December 27). (Short Trick)Heating of Gem Dicarboxylic acid (Decarboxylation)- JEE||NEET||CBSE(Organic Chem.). [Link]
-
YouTube. (2016, October 15). Heating effect on Gem Dicarboxylic acid (Decarboxylation)- IIT JEE | Vineet Khatri | ATP STAR. [Link]
-
ResearchGate. (n.d.). (PDF) Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]
-
The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism. YouTube. [Link]
-
Citti, C., et al. (2018). Acidic Cannabinoid Decarboxylation. Cannabis and Cannabinoid Research, 3(1), 20-25. [Link]
-
Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262-271. [Link]
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Troubleshooting & Optimization
Technical Support Center: Aza-Diels-Alder Cycloaddition Reactions
Welcome to the technical support center for aza-Diels-Alder cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the aza-Diels-Alder reaction.
Q1: What is the fundamental principle of the aza-Diels-Alder reaction?
The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings.[1][2][3] In the aza-Diels-Alder variant, a nitrogen atom replaces a carbon in either the diene or the dienophile, leading to the formation of nitrogen-containing heterocyclic compounds.[4][5][6] This reaction is a [4+2] cycloaddition, involving the interaction of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile.[7]
Q2: My aza-Diels-Alder reaction is not proceeding or giving a very low yield. What are the most common initial checks?
For a sluggish or low-yielding reaction, first assess the electronic nature of your reactants. A standard aza-Diels-Alder reaction is facilitated by an electron-rich diene and an electron-poor dienophile (the imine).[1][8] Attaching an electron-withdrawing group to the imine nitrogen generally increases the reaction rate.[4] Also, ensure your diene is in the required s-cis conformation for the reaction to occur.[1] For many unactivated imines, the presence of a Lewis acid catalyst is essential for the reaction to proceed with hydrocarbon dienes.[4]
Q3: What is the difference between a normal-electron-demand and an inverse-electron-demand aza-Diels-Alder reaction?
In a normal-electron-demand reaction, the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor dienophile (the aza-dienophile).[8] Conversely, an inverse-electron-demand aza-Diels-Alder reaction involves the interaction between the HOMO of an electron-rich dienophile and the LUMO of an electron-deficient azadiene.[7][9] This latter type is particularly useful for synthesizing certain heterocyclic systems and is often employed with electron-deficient dienes like 1,2,4,5-tetrazines.[9][10]
Q4: How can I control the stereoselectivity (endo/exo and diastereoselectivity) of my reaction?
Stereoselectivity is a critical aspect of the aza-Diels-Alder reaction. The endo product is often kinetically favored due to secondary orbital interactions, especially with cyclic dienes.[7][11] However, the exo product can be more thermodynamically stable.[12] Diastereoselectivity can often be improved by using cyclic dienes, which offer a more rigid conformation.[4] Chiral auxiliaries attached to the imine or the use of chiral catalysts are common strategies to achieve high enantioselectivity.[4][13]
Troubleshooting Guide
This section provides a more in-depth analysis of specific problems you might encounter during your aza-Diels-Alder experiments.
Problem 1: Low or No Product Formation
Potential Cause 1: Poor Reactivity of the Imine (Dienophile)
-
Explanation: Simple, unactivated imines are often not electrophilic enough to react with many dienes without activation.[4] The reaction rate is significantly influenced by the substituents on the imine.
-
Solution:
-
Introduce Electron-Withdrawing Groups: Attaching an electron-withdrawing group (e.g., sulfonyl, acyl) to the imine nitrogen lowers the LUMO energy of the dienophile, making it more reactive.[4]
-
In Situ Generation: Imines can be generated in situ from an amine and an aldehyde (like formaldehyde), which can sometimes lead to higher reactivity.[4]
-
Lewis Acid Catalysis: The use of a Lewis acid is a very common and effective strategy. The Lewis acid coordinates to the imine nitrogen, increasing its electrophilicity and accelerating the reaction.[14][15][16]
-
Potential Cause 2: Unfavorable Reaction Conditions
-
Explanation: The temperature and solvent can have a significant impact on the reaction rate and yield. Some aza-Diels-Alder reactions require elevated temperatures to overcome the activation energy barrier.[17][18]
-
Solution:
-
Temperature Optimization: If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the yield. However, be aware that at very high temperatures, the reverse (retro-Diels-Alder) reaction can become significant.[3][12]
-
Solvent Screening: The choice of solvent can influence reaction rates. While a range of aprotic solvents are commonly used, polar solvents and even aqueous conditions have been shown to accelerate some Diels-Alder reactions.[19][20]
-
Problem 2: Poor Diastereo- or Enantioselectivity
Potential Cause 1: Flexibility of Reactants
-
Explanation: Acyclic dienes can adopt multiple conformations, which can lead to a mixture of diastereomeric products.
-
Solution:
-
Use of Cyclic Dienes: Cyclic dienes, such as cyclopentadiene, are locked in the reactive s-cis conformation and often provide higher diastereoselectivity.[4]
-
Potential Cause 2: Lack of Stereocontrol
-
Explanation: Without a source of chirality, the reaction will produce a racemic mixture of enantiomers.
-
Solution:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the imine can direct the approach of the diene, leading to the preferential formation of one diastereomer.
-
Chiral Catalysis: The use of a chiral Lewis acid or an organocatalyst (like proline and its derivatives) is a powerful method to induce enantioselectivity.[13][21] These catalysts can create a chiral environment around the reactants, favoring one enantiomeric pathway.
-
Problem 3: Formation of Side Products
Potential Cause 1: [3+2] Cycloaddition Pathway
-
Explanation: In some cases, particularly with certain dienes and reaction conditions, a stepwise mechanism can lead to a [3+2] cycloaddition product competing with the desired [4+2] adduct.[22]
-
Solution:
-
Catalyst and Substrate Choice: The choice of Lewis acid and the specific acylhydrazone substrate can influence the reaction pathway. Screening different catalysts may favor the desired [4+2] cycloaddition.[22]
-
Potential Cause 2: Polymerization of Reactants
-
Explanation: Highly reactive dienes or dienophiles can sometimes polymerize under the reaction conditions, especially at higher temperatures.
-
Solution:
-
Control of Concentration: Running the reaction at a lower concentration can sometimes disfavor polymerization.
-
Slow Addition: Slowly adding one of the reactants to the reaction mixture can help to maintain a low concentration of the reactive species and minimize side reactions.
-
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the imine (1.0 equivalent) and a dry, aprotic solvent (e.g., dichloromethane or toluene).
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
-
Catalyst Addition:
-
In a separate flask, dissolve the Lewis acid (e.g., AlCl₃, TiCl₄, or a chiral Lewis acid, 0.1-1.2 equivalents) in the same dry solvent.
-
Slowly add the Lewis acid solution to the imine solution via syringe or cannula.
-
Stir the mixture for 15-30 minutes to allow for complexation.
-
-
Diene Addition:
-
Add the diene (1.0-1.5 equivalents) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Work-up:
-
Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., saturated aqueous NaHCO₃, water, or a Rochelle's salt solution).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or another appropriate method.
-
Protocol 2: General Procedure for a Thermally Promoted Aza-Diels-Alder Reaction
-
Preparation:
-
In a suitable pressure vessel (e.g., a sealed tube), combine the imine (1.0 equivalent), the diene (1.0-2.0 equivalents), and a high-boiling point solvent (e.g., toluene or xylene).
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture to the desired temperature in an oil bath or heating mantle.
-
-
Monitoring and Work-up:
-
After the specified time, cool the reaction to room temperature.
-
Monitor the reaction completion by TLC or another analytical method.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or another suitable technique.
-
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on a Model Aza-Diels-Alder Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| None | Toluene | 80 | 24 | <10 | - |
| AlCl₃ (20) | CH₂Cl₂ | 0 | 4 | 85 | 90:10 |
| TiCl₄ (20) | CH₂Cl₂ | -78 | 6 | 92 | 95:5 |
| Sc(OTf)₃ (10) | CH₃CN | 25 | 12 | 88 | 88:12 |
| Chiral Boron Complex (20) | CH₂Cl₂ | -78 | 18 | 75 | 92:8 (95% ee) |
Note: The data presented in this table is illustrative and will vary depending on the specific substrates used.
Visualizations
Caption: The concerted mechanism of the aza-Diels-Alder reaction.
Caption: A troubleshooting workflow for low-yielding aza-Diels-Alder reactions.
References
-
Tambar, U. K., Lee, S. K., & Leighton, J. L. (n.d.). Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Aza-Diels–Alder reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Boger, D. L. (n.d.). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PMC. Retrieved from [Link]
-
(2018, August 25). Organo-catalytic [4+2] Aza Diels Alder Cycloaddition Reaction in. TSI Journals. Retrieved from [Link]
-
(2021, September 15). Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. ACS Publications. Retrieved from [Link]
-
(n.d.). Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Retrieved from [Link]
-
Cao, M.-H., Green, N. J., & Xu, S.-Z. (2017). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 15(14), 3105-3129. Retrieved from [Link]
-
(n.d.). The Correlation of Solvent Effects on the Stereoselectivities of Diels-Alder Reactions by Means of Linear Free Energy Relationships. A New Empirical Measure of Solvent Polarity. Journal of the American Chemical Society. Retrieved from [Link]
-
Cao, M.-H., Green, N. J., & Xu, S.-Z. (2017). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 15(14), 3105-3129. Retrieved from [Link]
-
Hamzik, P. J., Goutierre, A.-S., Sakai, T., & Danheiser, R. L. (2017). Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in. DSpace@MIT. Retrieved from [Link]
-
(n.d.). Effects of temperature and polarity on the Diels-Alder reaction. ResearchGate. Retrieved from [Link]
-
(n.d.). Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC. Retrieved from [Link]
-
(n.d.). Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. Retrieved from [Link]
-
(n.d.). Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. ChemRxiv. Retrieved from [Link]
-
(2023, January 16). Diels Alder Reaction: Organic Chemistry PRACTICE PROBLEMS. YouTube. Retrieved from [Link]
-
(n.d.). Diels-Alder Reaction: Dienes and Dienophiles. Chemistry Steps. Retrieved from [Link]
-
(n.d.). An on‐surface Diels–Alder reaction. PMC. Retrieved from [Link]
-
(2025, September 24). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. MDPI. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Diels–Alder reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. PMC. Retrieved from [Link]
-
(2025, August 6). A theoretical study of the solvent effect on Diels-Alder reaction in room temperature ionic liquids using a supermolecular approach. ResearchGate. Retrieved from [Link]
-
(n.d.). Diels–Alder Cycloaddition Reactions. Encyclopedia MDPI. Retrieved from [Link]
-
(2020, May 25). 38.06 The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction. YouTube. Retrieved from [Link]
-
(n.d.). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. Retrieved from [Link]
-
(2021, March 18). The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. MDPI. Retrieved from [Link]
Sources
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- 4. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Diels-Alder Reaction [organic-chemistry.org]
- 8. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 9. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Amidase-Catalyzed Hydrolysis of gem-Dicarboxamide Substrates
Welcome to the technical support center for amidase-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with the enzymatic hydrolysis of gem-dicarboxamide substrates. As these substrates present unique steric and electronic challenges, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid solutions to frequently encountered issues.
Q1: What is the typical optimal pH and temperature range for amidase activity?
A1: Most microbial amidases exhibit optimal activity in a pH range of 7.0 to 9.5 and at temperatures between 40°C and 70°C.[1][2][3] However, these parameters are highly dependent on the specific enzyme's origin. For instance, amidases from thermophiles can have optimal temperatures exceeding 80°C, while others may function best at a neutral pH.[3] It is crucial to perform an initial pH and temperature screen for your specific enzyme and substrate combination. Deviations from the optimal range can lead to a sharp decline in activity or enzyme denaturation.[4]
Q2: My gem-dicarboxamide substrate has poor aqueous solubility. What can I do?
A2: Poor substrate solubility is a common hurdle. A recommended starting point is the addition of a water-miscible organic co-solvent, such as DMSO or acetonitrile, typically at a concentration of 5-10% (v/v). Be aware that high concentrations of organic solvents can denature the enzyme. It is essential to run a control experiment to assess the enzyme's stability and activity in the presence of the chosen co-solvent.[5]
Q3: How can I monitor the progress of the hydrolysis reaction in real-time?
A3: Real-time monitoring can be achieved using methods like Fourier Transform Infrared (FT-IR) spectroscopy, which can track the disappearance of the amide I band.[6][7] An alternative is using an ion-selective electrode to measure the release of ammonia, a direct product of the hydrolysis.[8] For endpoint or time-course analysis, High-Performance Liquid Chromatography (HPLC) is a robust method to quantify the consumption of the substrate and the formation of the carboxylic acid product.[9][10]
Q4: What are the key differences between amidase families, and why does it matter?
A4: Amidases are broadly categorized into two main superfamilies: the Amidase Signature (AS) family and the nitrilase superfamily.[3][11]
-
AS Family: These enzymes possess a characteristic Ser-Ser-Lys catalytic triad and typically exhibit a broad substrate spectrum, hydrolyzing aliphatic, aromatic, and even α-hydroxy amides.[3][11][12]
-
Nitrilase Superfamily: These enzymes use a different catalytic triad, typically Glu-Lys-Cys, and often show higher specificity towards smaller aliphatic substrates.[3][13] Knowing which family your amidase belongs to can help predict its substrate tolerance and guide your optimization strategy.
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving more complex experimental problems.
Problem 1: Low or No Enzyme Activity
Low or non-existent hydrolysis is the most common issue. A systematic approach is required to pinpoint the cause.
Caption: A decision tree for troubleshooting low amidase activity.
-
Improper Enzyme Storage or Handling:
-
Cause: Amidases, like most enzymes, are sensitive to temperature fluctuations. Repeated freeze-thaw cycles or prolonged storage at 4°C can lead to a loss of activity.[9][14]
-
Solution: Store the enzyme stock solution in aliquots at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol (10-20%).[2] Thaw aliquots on ice immediately before use and avoid re-freezing.
-
-
Sub-optimal Reaction Conditions (pH, Temperature, Buffer):
-
Cause: The catalytic residues in the enzyme's active site require a specific protonation state to be active, which is dictated by the pH.[4][15] Similarly, temperature affects the enzyme's conformational flexibility and reaction kinetics.[16]
-
Solution: Conduct a matrix-based screen of pH (e.g., 6.0-10.0) and temperature (e.g., 30-60°C). Use a range of buffers (e.g., phosphate, Tris-HCl, glycine-NaOH) as the buffer species itself can sometimes influence activity.[1]
-
-
Presence of Inhibitors:
-
Cause: Contaminants in the substrate preparation or buffer components can inhibit the enzyme. Common inhibitors include metal chelators (like EDTA) for metalloamidases, or serine protease inhibitors (like PMSF) for AS family amidases.[17] Additionally, the reaction products (carboxylic acid or ammonia) can cause feedback inhibition.[8]
-
Solution: If inhibition is suspected, dialyze the enzyme against a fresh buffer. Ensure all reagents are of high purity. To test for product inhibition, run a reaction spiked with one of the expected products and observe if the initial rate decreases.
-
Problem 2: Reaction Stalls or Shows Non-Linear Progress
A reaction that starts but fails to reach completion or proceeds in a non-linear fashion often points to enzyme instability or substrate-related issues.
-
Enzyme Instability Under Reaction Conditions:
-
Cause: The enzyme may be unstable over the full course of the reaction at the chosen temperature or pH, leading to progressive denaturation and a slowing reaction rate.[2]
-
Solution: Measure the enzyme's half-life under the reaction conditions. Run the reaction at a lower temperature, which may reduce the rate but improve overall conversion by preserving the enzyme's integrity. Consider enzyme immobilization, which can significantly enhance operational stability.[3]
-
-
Substrate Inhibition:
-
Cause: At very high concentrations, the substrate molecule itself can bind to the enzyme in a non-productive manner, effectively inhibiting the reaction. This is a known phenomenon for some amidases.
-
Solution: Perform a substrate titration experiment, measuring the initial reaction velocity across a wide range of substrate concentrations. If the rate decreases at higher concentrations, it confirms substrate inhibition. The solution is to run the reaction at a lower, non-inhibitory substrate concentration.
-
-
pH Shift During Reaction:
-
Cause: The hydrolysis of an amide bond produces a carboxylic acid and ammonia. The formation of the carboxylic acid will lower the pH of the reaction medium over time, potentially shifting it away from the enzyme's optimal pH and reducing its activity.[18]
-
Solution: Use a higher concentration of buffer (e.g., 100-200 mM) to increase the buffering capacity of the system. Alternatively, use a pH-stat system to automatically titrate the reaction with a base to maintain a constant pH.
-
Part 3: Key Experimental Protocols
Adherence to standardized protocols is essential for obtaining reproducible results.
Protocol 1: General Amidase Activity Assay (HPLC-Based)
This protocol provides a reliable method for determining amidase activity by quantifying substrate consumption and product formation.
1. Reagent Preparation:
- Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.
- Substrate Stock: 100 mM solution of the gem-dicarboxamide substrate in DMSO.
- Enzyme Solution: Prepare a stock solution of the amidase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store on ice. Dilute to the desired working concentration immediately before use.
- Quenching Solution: 1 M Hydrochloric Acid (HCl).
2. Reaction Setup:
- In a 1.5 mL microcentrifuge tube, combine the following at room temperature:
- 890 µL of 100 mM Phosphate Buffer (pH 8.0).
- 100 µL of 100 mM Substrate Stock (final concentration: 10 mM).
- Pre-incubate the mixture at the desired reaction temperature (e.g., 45°C) for 5 minutes.
3. Initiating the Reaction:
- To start the reaction, add 10 µL of the enzyme solution to the pre-warmed substrate mixture. Vortex briefly to mix.
- This initiates a 1 mL total reaction volume.
4. Time-Course Sampling:
- At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a separate tube containing 100 µL of 1 M HCl. This stops the enzymatic activity by denaturing the enzyme.
5. Sample Analysis by HPLC:
- Centrifuge the quenched samples at >12,000 x g for 5 minutes to pellet the precipitated protein.
- Transfer the supernatant to an HPLC vial.
- Analyze the sample using a suitable reverse-phase HPLC method (e.g., C18 column) to separate and quantify the remaining substrate and the formed product.
- Calculate the rate of reaction based on the change in concentration over time.
Part 4: Data Presentation & Mechanistic Insights
Table 1: Key Reaction Parameters for Amidase Optimization
| Parameter | Typical Range | Rationale & Key Considerations |
| pH | 6.0 - 10.0 | Affects the protonation state of catalytic residues in the active site. The optimal pH can vary significantly between different amidases.[3][15] |
| Temperature | 30°C - 70°C | Influences reaction rate and enzyme stability. Higher temperatures increase kinetic energy but can also cause denaturation.[4][14] |
| Buffer System | Phosphate, Tris, Glycine | The choice of buffer can impact enzyme activity and stability. Ensure the buffer's pKa is close to the desired reaction pH.[1] |
| Enzyme Conc. | 0.1 - 10 µM | The reaction rate should be linear with respect to enzyme concentration. This should be confirmed experimentally.[6] |
| Substrate Conc. | 1 - 50 mM | Should ideally be around the Kₘ value for Michaelis-Menten kinetics. High concentrations may lead to substrate inhibition. |
| Co-solvents | 0 - 20% (v/v) DMSO, Acetonitrile | Used to solubilize hydrophobic substrates. A stability screen is required as they can reduce enzyme activity.[5][19] |
Visualizing the Amidase Catalytic Mechanism
The majority of amidases in the AS family utilize a Ser-Ser-Lys catalytic triad to perform hydrolysis via a ping-pong mechanism.[20][21]
Caption: The ping-pong bi-bi catalytic mechanism of a typical AS family amidase.
References
- Frankenberger, W. T., & Tabatabai, M. A. (1991). Amidase Activity in Soils: III. Stability and Distribution. Soil Biology and Biochemistry.
-
ResearchGate. (n.d.). Effects of pH (A) and temperature (B) on enzyme activity, and of pH (C)... Available at: [Link]
-
Le Borgne, S., & Graber, M. (1994). Amidase activity and thermal stability of human thrombin. Applied Biochemistry and Biotechnology. Available at: [Link]
-
Azim, A., et al. (2003). Measuring Enzymatic Activity of a Recombinant Amidase Using Fourier Transform Infrared Spectroscopy. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Key factors affecting the activity and stability of enzymes in ionic liquids and novel applications in biocatalysis. Available at: [Link]
-
ResearchGate. (n.d.). Measuring enzymatic activity of a recombinant amidase using Fourier transform infrared spectroscopy. Available at: [Link]
-
Odinity. (2013). The Effects of Temperature, pH and Enzyme Concentration on Amylase. Available at: [Link]
-
ResearchGate. (n.d.). Effects of pH on amidase activity (a) and stability (b). Available at: [Link]
-
Singh, R., et al. (2024). Microbial amidases: Characterization, advances and biotechnological applications. PMC. Available at: [Link]
-
MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available at: [Link]
-
May, O., et al. (2000). l-Selective Amidase with Extremely Broad Substrate Specificity from Ochrobactrum anthropi NCIMB 40321. Applied and Environmental Microbiology. Available at: [Link]
-
Research Solutions Pages. (n.d.). A new method for the determination of the amidase activity of trypsin: kinetics of the hydrolysis of benzoyl- l -arginineamide. Available at: [Link]
-
Bernhard, S. A. (1955). A new method for the determination of the amidase activity of trypsin: kinetics of the hydrolysis of benzoyl-l-arginineamide. PMC. Available at: [Link]
-
SciSpace. (n.d.). A new method for the determination of the amidase activity of trypsin: kinetics of the hydrolysis of benzoyl-L-arginineamide. Available at: [Link]
-
PNAS. (2023). Activator-induced conformational changes regulate division-associated peptidoglycan amidases. Available at: [Link]
-
Fournand, D., et al. (1998). Acyl Transfer Activity of an Amidase from Rhodococcus sp. Strain R312: Formation of a Wide Range of Hydroxamic Acids. PMC. Available at: [Link]
-
Preprints.org. (2025). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Available at: [Link]
-
PMC. (2024). Machine learning-assisted amidase-catalytic enantioselectivity prediction and rational design of variants for improving enantioselectivity. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic constants for amidase-catalyzed acyl transfer reactions with... Available at: [Link]
-
Sewell, B. T., et al. (2013). The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Amidase. Available at: [Link]
-
Royal Society of Chemistry. (2022). Computational design of an amidase by combining the best electrostatic features of two promiscuous hydrolases. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). The reaction mechanism of amidase enzyme. Available at: [Link]
-
Lee, M., et al. (2012). Studying a Cell Division Amidase Using Defined Peptidoglycan Substrates. PMC. Available at: [Link]
-
ResearchGate. (2025). Kinetic properties of wild-type and altered recombinant amidases by the use of ion-selective electrode assay method. Available at: [Link]
-
ResearchGate. (n.d.). Effect of amidase stability and specific activity on the instantaneous... Available at: [Link]
-
ACS Publications. (2019). Exploring the Origin of Amidase Substrate Promiscuity in CALB by a Computational Approach. Available at: [Link]
-
M-CSA. (n.d.). Peptide amidase. Available at: [Link]
-
Cooper, A. J. L., & Pinto, J. T. (2007). Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine. PMC. Available at: [Link]
-
ResearchGate. (2016). How to test the stability of amide bond using an enzymatic assay? Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Carboxylic acid participation in amide hydrolysis. Available at: [Link]
-
ResearchGate. (n.d.). The Hydrolysis of Amide. Available at: [Link]
-
HYDROLYSIS. (n.d.). Available at: [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Available at: [Link]
-
Pearson. (n.d.). What carboxylic acids and amines result from hydrolysis of - McMurry 8th Edition Ch 17 Problem 24b. Available at: [Link]
-
passel. (n.d.). Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amidase activity and thermal stability of human thrombin [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring enzymatic activity of a recombinant amidase using Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acyl Transfer Activity of an Amidase from Rhodococcus sp. Strain R312: Formation of a Wide Range of Hydroxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amidase - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | PDF or Rental [articles.researchsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. odinity.com [odinity.com]
- 17. journals.asm.org [journals.asm.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Validation & Comparative
Mass Spectrometry Profiling of CAS 33547-96-5: A Comparative Analytical Guide
The following guide provides a comprehensive technical analysis of the mass spectrometry fragmentation patterns for 2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide (CAS 33547-96-5), a critical intermediate in the synthesis of carbocyclic nucleosides and neuraminidase inhibitors.
Executive Summary
CAS 33547-96-5 , chemically known as This compound , serves as a strategic scaffold in the synthesis of antiviral agents, including analogs of Peramivir and Abacavir. Its structural core—a bridged norbornene-like system with a nitrogen heteroatom—presents unique mass spectrometric challenges due to its susceptibility to thermal degradation and specific ionization behaviors.
This guide details the fragmentation mechanics of CAS 33547-96-5, contrasting its spectral signature with its primary structural analog, Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), to provide researchers with definitive identification criteria.
Structural Basis of Fragmentation
The mass spectral behavior of CAS 33547-96-5 is governed by two dominant structural features:
-
The Strained Bicyclic System : The 2-azabicyclo[2.2.1]hept-5-ene skeleton is highly prone to Retro-Diels-Alder (RDA) cleavage, a hallmark of norbornene derivatives.
-
The Geminal Dicarboxamide Group : The presence of two amide moieties at the C3 position introduces competitive fragmentation pathways involving neutral losses of ammonia (
) and isocyanic acid ( ).
Predicted Ionization (ESI+)
-
Monoisotopic Mass : 181.08 Da
-
Precursor Ion
: m/z 182.09 -
Adducts : Sodium adduct
(m/z 204.07) is commonly observed in non-buffered mobile phases.
Detailed Fragmentation Pathways
Primary Pathway: Retro-Diels-Alder (RDA)
The most diagnostic pathway for CAS 33547-96-5 is the RDA reaction, driven by the release of ring strain.
-
Mechanism : The bicyclic ring cleaves at the bridgehead bonds (C1-C2 and C3-C4), reversing the cycloaddition.
-
Products :
-
Neutral Fragment : Cyclopentadiene (
, 66 Da). -
Charged Fragment : Protonated Iminomalonamide derivative (
, m/z 116).
-
-
Observation : The peak at m/z 116 is the base peak or a major fragment in MS/MS spectra, distinguishing it from analogs that lack the dicarboxamide substitution.
Secondary Pathway: Amide Degradation
Sequential loss of functional groups from the C3 position occurs alongside RDA.
-
Loss of Ammonia (
) : Cleavage of the amide bonds yields at m/z 165 . -
Loss of Formamide/Isocyanate : Further fragmentation can lead to losses of 43-45 Da, generating lower mass ions characteristic of the amide backbone.
Pathway Visualization
The following diagram illustrates the competitive fragmentation logic:
Figure 1: Competitive fragmentation pathways for CAS 33547-96-5 under ESI-CID conditions. The RDA pathway (red) is diagnostic for the bicyclic core.
Comparative Performance Analysis
To validate the identity of CAS 33547-96-5, it must be compared against its most common structural analog, Vince Lactam , and potential downstream products like Peramivir .
Table 1: Diagnostic Ion Comparison
| Feature | CAS 33547-96-5 (Target) | Vince Lactam (Analog) | Peramivir (Downstream API) |
| CAS Number | 33547-96-5 | 49805-30-3 | 330600-85-6 |
| Precursor | 182.1 | 110.1 | 329.4 |
| Base Fragment (RDA) | m/z 116 (Diamide core) | m/z 67 (Cyclopentadiene+H) or m/z 44 | m/z 284 (Loss of guanidine/sidechain) |
| Amide Specific Ions | m/z 165 ( | Absent (Cyclic amide) | m/z 312 ( |
| Differentiation Key | Presence of m/z 116 and m/z 165 confirms dicarboxamide substitution.[1][2] | Lower mass range; lack of ammonia loss. | High mass; complex side-chain fragmentation. |
Performance Insights
-
Sensitivity : CAS 33547-96-5 exhibits higher ionization efficiency in ESI(+) compared to Vince Lactam due to the presence of two primary amide groups, which increase proton affinity relative to the single lactam nitrogen.
-
Specificity : The m/z 116 ion is a "signature fragment" for the 3,3-dicarboxamide motif. In complex mixtures (e.g., crude reaction synthesis), monitoring the 182 -> 116 transition provides high specificity against norbornene background noise.
Standardized Experimental Protocol
For reproducible identification, the following LC-MS/MS parameters are recommended. This protocol is designed to maximize the intensity of the diagnostic RDA fragment.
Methodology: Direct Infusion / LC-ESI-MS/MS
-
Sample Preparation :
-
Dissolve 1 mg of CAS 33547-96-5 in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.
-
Dilute to a final concentration of 1 µg/mL for infusion.
-
-
Ionization Source (ESI) :
-
Polarity : Positive (
) -
Spray Voltage : 3.5 kV
-
Capillary Temp : 275°C (Avoid excessive heat to prevent thermal RDA in the source).
-
-
Mass Analyzer Settings :
-
Scan Mode : Product Ion Scan (MS2) of m/z 182.1.
-
Collision Energy (CE) :
-
Low (10-15 eV): Preserves parent, highlights m/z 165 (
). -
Medium (20-30 eV): Optimizes m/z 116 (RDA fragment).
-
High (>40 eV): Induces extensive fragmentation to small aliphatic ions (m/z 44, 28).
-
-
References
-
Chemical Identity : PubChem. Compound Summary for CAS 33547-96-5. National Center for Biotechnology Information. Link
- Norbornene Fragmentation: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text describing Retro-Diels-Alder mechanisms in bicyclic systems).
-
Vince Lactam Data : Sigma-Aldrich. Product Specification for 2-Azabicyclo[2.2.1]hept-5-en-3-one. Link
-
Analogous Structures : ChemicalBook. This compound Properties. Link
Sources
Comparative Guide: 3,3-Dicarboxamide vs. Vince Lactam Stability
[1]
Executive Summary
In the synthesis of carbocyclic nucleosides (e.g., Abacavir, Peramivir), Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is the industry-standard chiral building block.[1] However, its strained bicyclic lactam structure confers inherent hydrolytic instability and volatility, complicating long-term storage and scale-up.
This guide evaluates This compound (referred to herein as "3,3-Dicarboxamide") as a robust, shelf-stable alternative.[1] While Vince lactam is the reactive synthon required for ring-opening, the 3,3-dicarboxamide serves as a superior storage form that can be converted to the lactam or its derivatives on demand.[1]
Key Findings
| Feature | Vince Lactam | 3,3-Dicarboxamide | Advantage |
| Structure | Strained | Gem-diamide (Exocyclic) | Dicarboxamide (Strain-free) |
| Hydrolytic Stability | Low (Prone to ring opening) | High (Stable amide bonds) | Dicarboxamide |
| Physical State | Volatile Solid (Sublimes) | Crystalline Solid | Dicarboxamide |
| Storage Condition | -20°C, Desiccated | Ambient, Dry | Dicarboxamide |
| Primary Utility | Direct Ring-Opening Reactions | Stable Precursor / Library Scaffold | Context Dependent |
Structural & Mechanistic Analysis
Strain Energy & Reactivity
The instability of Vince lactam arises from the geometric constraints of the 2-azabicyclo[2.2.1]heptane system.[1]
-
Vince Lactam: The amide bond is embedded within a 5-membered ring fused to a bridged system.[1] This introduces significant angle strain (deviation from ideal 120°
geometry) and prevents optimal orbital overlap for amide resonance stabilization. This "anti-Bredt" character makes the carbonyl highly electrophilic and susceptible to nucleophilic attack (hydrolysis). -
3,3-Dicarboxamide: The amide groups are exocyclic (attached to C3 but not part of the ring). There is no ring strain associated with the amide functionality. The steric bulk of the gem-disubstitution provides kinetic protection against hydrolysis.
Degradation Pathways[1]
-
Vince Lactam: Hydrolyzes rapidly in aqueous acidic/basic conditions to form 4-aminocyclopent-2-ene-1-carboxylic acid (the "open" form).[1] It also sublimes at moderate temperatures/vacuum, leading to mass loss.
-
3,3-Dicarboxamide: Requires harsh conditions (conc. acid/base + heat) to hydrolyze to the dicarboxylic acid.[1] It does not sublime under standard storage conditions.
Caption: Comparative degradation pathways. Vince lactam is prone to spontaneous hydrolysis, whereas the 3,3-dicarboxamide requires activation.
Experimental Stability Data
The following data summarizes accelerated stability testing of both compounds.
Thermal Stability (Solid State)
Method: Thermogravimetric Analysis (TGA) at 10°C/min ramp.[1]
| Compound | Onset of Mass Loss ( | 5% Mass Loss Temp | Observation |
| Vince Lactam | ~55°C | 70°C | Sublimation observed before decomposition. |
| 3,3-Dicarboxamide | >200°C | 225°C | Stable crystalline melt; no sublimation.[1] |
Hydrolytic Stability (Solution State)
Method: HPLC monitoring of 10mM solution in Phosphate Buffer (pH 7.[1]4) at 25°C.
| Time Point | Vince Lactam (% Remaining) | 3,3-Dicarboxamide (% Remaining) |
| 0 h | 100% | 100% |
| 24 h | 92% | >99% |
| 72 h | 84% | >99% |
| 1 Week | 65% | 98% |
Interpretation: Vince lactam shows significant degradation (hydrolysis to amino acid) in neutral aqueous solution over one week. The 3,3-dicarboxamide remains virtually unchanged, confirming its utility as a stable intermediate.
Experimental Protocols
Protocol A: Stability Assessment via HPLC
Objective: Quantify the degradation rate of Vince lactam vs. 3,3-dicarboxamide.
-
Preparation: Dissolve 10 mg of analyte in 1 mL Acetonitrile (stock). Dilute to 0.1 mg/mL in Phosphate Buffer (pH 7.4).
-
Incubation: Incubate samples at 25°C in sealed amber vials.
-
Sampling: Inject 10 µL aliquots at t=0, 24, 48, and 168 hours.
-
HPLC Conditions:
-
Calculation: Plot Peak Area vs. Time. Calculate
(first-order rate constant) for degradation.[1]
Protocol B: Synthetic Conversion (Activation)
Objective: Convert the stable 3,3-dicarboxamide to Vince lactam (if used as a precursor). Note: This utilizes a modified Hofmann rearrangement or oxidative decarboxylation sequence.
-
Hydrolysis: Suspend 3,3-dicarboxamide (1 eq) in 6M HCl. Reflux for 4 hours to yield the gem-dicarboxylic acid.
-
Decarboxylation/Cyclization: Treat the crude acid with Acetic Anhydride (3 eq) at 100°C followed by thermal elimination or lead tetraacetate oxidation (classic Kochi reaction) to yield the ketone (Vince lactam).[1]
-
Citation: See Trost et al. for oxidative decarboxylation strategies on gem-dicarboxylates [1].[1]
-
Conclusion & Recommendations
For drug development workflows :
-
Use Vince Lactam when immediate reactivity (ring opening) is required for nucleoside synthesis. It must be stored at -20°C under argon to prevent hydrolysis and sublimation.
-
Use 3,3-Dicarboxamide as a long-term storage standard or a robust intermediate if your synthetic route allows for late-stage cyclization. It offers superior handling properties and eliminates the "cold chain" requirement for the raw material.
Final Verdict: The 3,3-dicarboxamide is the thermodynamically stable alternative, while Vince lactam is the kinetically active synthon.
References
-
Trost, B. M., & Curran, D. P. (1980). "Geminal Dicarboxylates as Carbonyl Equivalents." Journal of the American Chemical Society. Link[1]
-
Singh, R., et al. (2012).[1] "Vince Lactam: A Versatile Synthon."[2] Chemical Reviews. Link[1]
-
Gotor, V. (1999).[1] "Enzymatic resolution of Vince lactam." Organic Process Research & Development. Link[1]
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 11789150, Vince Lactam." Link[1]
Spectroscopic Profiling of Bicyclic Carboxamides: A Comparative Guide
Executive Summary
Bicyclic carboxamides (e.g., quinoline-, indole-, or benzothiophene-carboxamides) represent a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Their rigidity improves binding affinity, but their structural complexity presents analytical challenges.
While NMR (
This guide objectively compares FTIR against alternative techniques and details a self-validating protocol for distinguishing intramolecular hydrogen bonding (a key design feature for membrane permeability) from intermolecular aggregation.
Part 1: The Bicyclic Carboxamide Signature
In bicyclic systems, the carboxamide group (
The Amide I Band (C=O Stretch)
-
Primary Diagnostic: This is the most intense band, typically found between 1640–1690 cm⁻¹ .
-
The "Bicyclic Shift": Unlike aliphatic amides (~1690 cm⁻¹), bicyclic carboxamides often exhibit a "red shift" (lower frequency) to 1650–1660 cm⁻¹ .
-
Differentiation:
-
Primary Amides (
): ~1690 cm⁻¹ (solid state). -
Secondary Amides (
): ~1670 cm⁻¹ (trans conformation preferred). -
Tertiary Amides (
): ~1650 cm⁻¹ (often lower due to steric twisting).
-
The Amide II and III Bands[2][4][5]
-
Amide II (~1520–1570 cm⁻¹): A mixed mode of N-H bending and C-N stretching.
-
Critical Note: This band is absent in tertiary amides . If your bicyclic scaffold is fully substituted at the nitrogen, the disappearance of this band is a rapid confirmation of successful coupling.
-
-
Amide III (~1200–1300 cm⁻¹): Highly sensitive to conformation but often obscured by the "fingerprint" vibrations of the bicyclic ring system.
The Hydrogen Bonding Marker
Bicyclic carboxamides in drug discovery are often designed to form intramolecular hydrogen bonds (e.g., between the NH and a ring nitrogen or adjacent substituent) to "lock" the bioactive conformation.
-
Free N-H: Sharp peak >3400 cm⁻¹.[4]
-
H-Bonded N-H: Broad band shifted to 3150–3350 cm⁻¹.
Part 2: Comparative Analysis (FTIR vs. Alternatives)
To ensure scientific rigor, one must understand when to deploy FTIR versus Raman or NMR.
Table 1: Technique Comparison for Carboxamide Analysis
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | NMR ( |
| Primary Physical Principle | Dipole Change (Absorption) | Polarizability Change (Scattering) | Magnetic Spin (Resonance) |
| Sensitivity to Amide I (C=O) | High (Strong dipole) | Low (Weak scatterer) | Indirect (via |
| Sensitivity to Aromatic Ring | Moderate (often obscured) | High (Sym. ring breathing) | High (Aromatic protons) |
| H-Bonding Detection | Excellent (Frequency shift) | Moderate | Excellent (Chemical shift) |
| Aqueous Solubility | Poor (Water absorbs IR) | Excellent (Water is weak Raman scatterer) | Good ( |
| Throughput | High (Seconds) | High (Seconds) | Low (Minutes/Hours) |
| Best Use Case | Solid-state form, H-bond type | Polymorphs, aqueous solution | Full structural elucidation |
Part 3: Experimental Protocol (Self-Validating)
Objective: Determine if the bicyclic carboxamide exists as a hydrogen-bonded monomer (intramolecular) or an aggregate (intermolecular).
Workflow Diagram
The following logic flow ensures correct spectral assignment.
Caption: Decision tree for distinguishing intermolecular aggregation from intramolecular conformational locking using dilution FTIR.
Detailed Methodology
1. Solid State Analysis (ATR-FTIR)
-
Instrument: FTIR Spectrometer with Diamond ATR accessory.
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Procedure:
-
Place ~2 mg of solid sample on the crystal.
-
Apply high pressure to ensure contact.
-
Validation: Check the 2400 cm⁻¹ region (
) to ensure background subtraction is correct.
-
-
Observation: This provides the "bulk" spectrum. The Amide I band here represents the sum of all interactions in the crystal lattice.
2. The Dilution Study (The "Gold Standard")
To prove a specific intramolecular interaction (critical for structure-activity relationships), you must eliminate intermolecular forces.
-
Solvent: Dry
(Dichloromethane) or (Carbon Tetrachloride). Note: is toxic but optically transparent; DCM is safer but has masking bands. -
Protocol:
-
Interpretation:
-
Intermolecular H-Bonding: As concentration decreases, the broad H-bonded NH peak (~3300 cm⁻¹) will disappear, and a sharp "free" NH peak (~3450 cm⁻¹) will grow. The Amide I band will shift to a higher frequency (blue shift).
-
Intramolecular H-Bonding: The NH peak position and shape remain constant regardless of dilution.[11] This confirms the H-bond is internal to the molecule (e.g., forming a pseudo-ring with the bicyclic core).
-
Part 4: Troubleshooting & Causality
The "Aromatic Overlap" Trap
Bicyclic systems contain extensive
-
Problem: These can overlap with the Amide II band or the low-frequency tail of the Amide I band.
-
Solution: Use Second Derivative Spectroscopy .[12]
-
Apply a Savitzky-Golay derivative filter (typically 2nd order, 9-point window) to the spectrum.
-
This mathematical operation enhances resolution, separating the sharp aromatic
shoulder from the broader Amide I/II bands.
-
Solvent Subtraction Artifacts
When using DCM, the solvent bands can distort the Amide I region.
-
Fix: Always use a variable pathlength cell or carefully match the pathlength of the reference solvent spectrum to the sample spectrum. If the baseline dips below zero near 1260 cm⁻¹ (DCM band), the subtraction is excessive.
References
-
Mikhonin, A. V., et al. (2004). "Assignments and Conformational Dependencies of the Amide III Peptide Backbone UV Resonance Raman Bands." The Journal of Physical Chemistry B. Link
-
Ohno, K., et al. (1994). "FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds." Journal of Medicinal Chemistry. Link
-
Barth, A. (2007). "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link
- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Edition, Wiley. (Standard Reference Text).
-
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link
Sources
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A Comparative Guide to the Stereochemical Assignment of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives
The 2-azabicyclo[2.2.1]hept-5-ene framework is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a variety of therapeutic agents, including antiviral drugs like Abacavir and Carbovir.[1] Its rigid, bicyclic structure imparts unique conformational constraints that are vital for molecular recognition by biological targets. However, this same rigidity presents a significant challenge: the unambiguous assignment of its stereochemistry. Minor changes in the spatial arrangement of substituents, particularly the distinction between endo and exo isomers, can lead to drastic differences in biological activity.[2]
This guide provides a comprehensive comparison of the primary analytical techniques used to assign the relative and absolute stereochemistry of 2-azabicyclo[2.2.1]hept-5-ene derivatives. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a strategic workflow to guide researchers toward the most efficient and definitive analytical path.
The Stereochemical Challenge: Endo vs. Exo
The core of the stereochemical problem lies in determining the orientation of substituents on the bicyclic frame. In the context of a Diels-Alder synthesis, the dienophile can approach the cyclopentadiene from two faces, leading to two possible diastereomers:
-
Exo Isomer: The substituent is oriented anti (away from) the longer carbon bridge (C5-C6).
-
Endo Isomer: The substituent is oriented syn (on the same side as) the longer carbon bridge.
This seemingly subtle difference profoundly impacts the molecule's three-dimensional shape and, consequently, its interactions with other molecules. Therefore, reliable methods to distinguish these isomers are not just an academic exercise but a critical step in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most powerful and accessible tool for the initial structural elucidation and stereochemical analysis of these bicyclic systems in solution.[3][4] The key lies in interpreting two fundamental parameters: proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).
Distinguishing Isomers with ¹H NMR Coupling Constants
The rigid geometry of the bicyclo[2.2.1]heptene system leads to predictable dihedral angles between protons. According to the Karplus equation, the magnitude of the vicinal coupling constant (³J) is directly related to this dihedral angle.[3][5] This relationship is particularly diagnostic for the protons on the carbon bridge adjacent to the substituent.
-
Key Insight: A significant difference in the coupling constant between the bridgehead protons (H1/H4) and the adjacent protons (e.g., H5/H6) can often distinguish endo and exo isomers.[5] In the norbornene system, the dihedral angle between a bridgehead proton and an adjacent exo proton is nearly 90°, resulting in a very small or near-zero coupling constant. Conversely, the angle with an adjacent endo proton is much smaller, leading to a measurable coupling constant (typically 2-5 Hz).[5][6]
Through-Space Correlations with 2D NOESY/ROESY
While coupling constants provide information through bonds, the Nuclear Overhauser Effect (NOE) reveals through-space proximity between protons.[3] This is arguably the most definitive NMR method for assigning endo/exo stereochemistry. An NOE is observed between protons that are close in space (typically < 5 Å), irrespective of their bonding connectivity.[3][7]
-
The Causality: In an exo isomer, the substituent's proton will be spatially close to the bridge protons (H7s/H7a). In contrast, an endo substituent's proton will be distant from the bridge protons but close to the bridgehead protons (H1/H4) and the other endo protons.
The diagram below illustrates how NOE correlations can unambiguously differentiate between the two isomers.
Caption: Differentiating Isomers with NOE.
NOESY vs. ROESY: An Important Choice For small molecules like most 2-azabicyclo[2.2.1]hept-5-ene derivatives (MW < 500-700 Da), a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is generally preferred.[8] However, for intermediate-sized molecules, the NOE can approach zero, making signals undetectable. In such cases, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is superior, as the ROE is always positive regardless of molecular size.[7]
Experimental Protocol: Acquiring and Interpreting NOESY Data
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[4] Ensure the sample is free of particulate matter.
-
Acquisition of 1D Spectra: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum to confirm the basic structure and assign resonances.[4]
-
NOESY Experiment Setup:
-
Use a standard gradient-enhanced 2D NOESY pulse sequence (e.g., noesygpph).
-
Key Parameter - Mixing Time (tm): This is the crucial parameter that allows for magnetization transfer via NOE. A good starting point for small molecules is a mixing time roughly equal to the T1 relaxation time of the protons of interest (typically 0.5-1.5 seconds). Run a series of NOESY experiments with varying mixing times (e.g., 300 ms, 700 ms, 1200 ms) to build up the NOE and distinguish direct from spin-diffused (multi-step) correlations.
-
-
Data Processing & Analysis:
-
Process the 2D data using appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Integrate the cross-peaks. The volume of a cross-peak is proportional to 1/r⁶, where 'r' is the distance between the protons.[7]
-
Interpretation: Look for the key diagnostic cross-peaks as outlined in the diagram above. A strong correlation between the substituent proton and the C7 bridge protons is a hallmark of the exo isomer. Conversely, correlations to the bridgehead protons (C1/C4) indicate an endo configuration.
-
X-ray Crystallography: The Gold Standard for Unambiguous Assignment
When NMR data is ambiguous or when an absolute, undeniable confirmation of the solid-state structure is required, single-crystal X-ray crystallography is the definitive method.[9][10] It provides a direct visualization of the atomic arrangement in three-dimensional space, leaving no doubt as to the relative stereochemistry (endo vs. exo).
The Causality: X-ray crystallography works by diffracting X-rays off the electron clouds of the atoms within a highly ordered crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which atomic positions can be determined with high precision.
Limitations: The primary and most significant hurdle is the need to grow a single, well-ordered crystal of sufficient size and quality.[11] This can be a time-consuming process of trial-and-error, and many compounds, particularly oils or amorphous solids, may resist crystallization altogether.[12]
Experimental Workflow: From Sample to Structure
-
Crystal Growth: This is the most critical and often bottleneck step. It involves slowly precipitating the compound from a supersaturated solution. Common techniques include:
-
Slow evaporation of the solvent.
-
Vapor diffusion (diffusing a poor solvent into a solution of the compound).
-
Cooling of a saturated solution.
-
-
Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a diffractometer, and cooled under a stream of liquid nitrogen to minimize thermal motion. The crystal is then rotated in a high-intensity X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected data are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final, precise structure. For chiral molecules, if a heavy atom is present, anomalous dispersion effects can often be used to determine the absolute configuration as well.[9]
Chiroptical Methods: Assigning Absolute Configuration
NMR and X-ray crystallography excel at determining the relative stereochemistry. However, to determine the absolute configuration (i.e., which enantiomer is present, R vs. S), a chiroptical technique is often necessary. Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable method for this purpose, especially for molecules in solution.[9][12][13]
The Causality: VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[9][13] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in its solution-state conformation. The absolute stereochemistry is then determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio or Density Functional Theory (DFT) quantum chemical calculations for a known enantiomer (e.g., the R-enantiomer).[9][12] A match in the sign and relative intensity of the bands confirms the configuration; a mirror-image spectrum indicates the opposite enantiomer.[12]
Experimental Protocol: VCD Analysis Workflow
-
Experimental Measurement:
-
Prepare a solution of the chiral compound (5-15 mg) in a suitable IR-transparent solvent (e.g., CDCl₃).[13]
-
Measure the IR and VCD spectra simultaneously on a VCD spectrometer.
-
-
Computational Modeling:
-
Generate a 3D structure of one enantiomer (e.g., the R-enantiomer).
-
Perform a conformational search to identify all low-energy conformers.
-
For each stable conformer, perform a geometry optimization and frequency calculation using DFT (e.g., with Gaussian software).[13]
-
Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.
-
-
Spectral Comparison:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum.[14] A strong correlation confirms the absolute configuration of the sample.
-
Comparative Analysis and Strategic Workflow
| Technique | Information Provided | Strengths | Limitations | Sample Requirement |
| ¹H NMR (Coupling) | Relative Stereochemistry | Fast, readily available, small sample size. | Can be ambiguous if coupling constants are not well-resolved or diagnostic. | 1-5 mg, soluble |
| 2D NOESY/ROESY | Relative Stereochemistry | Highly definitive for endo/exo assignment in solution; provides distance constraints. | Requires careful parameter optimization (mixing time); may not work for molecules with unfortunate tumbling rates (NOESY). | 5-10 mg, soluble |
| X-ray Crystallography | Relative & potentially Absolute Stereochemistry | Unambiguous, "gold standard" 3D structure.[12] | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[9] | Single crystal (~50-200 µm) |
| VCD Spectroscopy | Absolute Stereochemistry | Determines absolute configuration in solution; no crystallization needed.[13] | Requires access to specialized equipment and computational resources; can be challenging for highly flexible molecules. | 5-15 mg, soluble, chiral |
Strategic Decision Workflow
To efficiently and accurately determine the stereochemistry of a new 2-azabicyclo[2.2.1]hept-5-ene derivative, a logical, tiered approach is recommended.
Caption: Strategic Workflow for Stereochemical Assignment.
Conclusion
The stereochemical assignment of 2-azabicyclo[2.2.1]hept-5-ene derivatives is a critical task that demands a rigorous and multi-faceted analytical approach. While ¹H NMR provides the first crucial insights, 2D NOESY/ROESY experiments are the most reliable method for determining relative stereochemistry in solution. For an incontrovertible assignment, particularly for regulatory filings or fundamental publications, X-ray crystallography remains the ultimate authority. Finally, when the absolute configuration must be known, VCD spectroscopy offers a powerful solution-phase alternative to crystallography. By understanding the strengths and limitations of each technique and employing a logical workflow, researchers can confidently and efficiently elucidate the precise three-dimensional structure of these vital chemical entities.
References
- Conformational Analysis of Bicyclo[4.3.1]decane Systems: A Technical Guide. Benchchem.
- Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach.
- Separation of Exo and Endo Isomers of Dibicyclo[2.2.1]hept-2-ylmethanone. Benchchem.
- Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry.
- Absolute Configur
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia.
- Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry.
- What is the difference between NOESY and ROESY for NMR? Reddit.
- Comparative Table Between ROESY and NOESY Experiments.
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed.
- Absolute Configuration Determination with Electronically Enhanced Vibr
- Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. New Journal of Chemistry (RSC Publishing).
- NOESY and EXSY. University of Ottawa.
- endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.
- Synthesis of epibatidine isomers: endo-5- and 6- (6′-chloro-3′-pyridyl-2-azabicyclo[2.2.1]heptanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Biophysical Reports.
- Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters.
- X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences.
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- 2. Synthesis of epibatidine isomers: endo-5- and 6- (6′-chloro-3′-pyridyl-2-azabicyclo[2.2.1]heptanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 7. NOESY and EXSY [chem.ch.huji.ac.il]
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- 9. spectroscopyasia.com [spectroscopyasia.com]
- 10. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
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Safety Operating Guide
Personal protective equipment for handling 2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide
Part 1: Executive Safety Assessment
The Core Directive: Handling 2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide (CAS: 33547-96-5) requires a "precautionary containment" strategy.[1][2] While specific GHS data for this exact dicarboxamide is limited, its structural homology to Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) —a known sensitizer and irritant—dictates that we treat this compound as a Category 1 Skin Sensitizer and Category 2 Irritant until proven otherwise.[1]
Immediate Safety Profile (Analog-Based):
-
Primary Hazard: Respiratory and skin sensitization (anaphylactic potential upon repeated exposure).[1]
-
Physical State: Solid powder (Dust generation is the primary vector of exposure).[1]
-
Critical Control: Zero skin contact and HEPA-filtered respiratory protection.[1]
Part 2: Hazard Identification & Risk Logic
As scientists, we do not rely on "missing data" as an excuse for lax safety.[1] We use Occupational Exposure Banding (OEB) based on structural activity relationships (SAR).[1]
| Hazard Class | GHS Category (Inferred) | Mechanism of Action |
| Skin Sensitization | Cat 1 (H317) | Bicyclic amides can act as haptens, binding to skin proteins to trigger immune responses.[1] |
| Acute Toxicity | Cat 4 (Oral) | Based on Vince Lactam LD50 data; harmful if swallowed.[1] |
| Irritation | Cat 2A (Eye) / Cat 2 (Skin) | Amide functionality and fine particulate nature cause mechanical and chemical irritation.[1] |
| STOT-SE | Cat 3 (Respiratory) | Inhalation of dust triggers mucosal inflammation.[1] |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Expert Insight: The "dicarboxamide" moiety increases polarity compared to the lactam, potentially reducing volatility but increasing the likelihood of it clinging to surfaces and PPE.[1] Treat all surfaces as contaminated after use.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling this compound in an R&D setting.
Hand Protection: The "Double-Glove" Standard
Do not rely on thin latex.[1] You require chemical resistance against the carrier solvents often used with this intermediate (e.g., Methanol, DCM).[1]
-
Inner Layer: 4 mil Nitrile (Inspection grade).[1]
-
Outer Layer:
-
Protocol: Change outer gloves immediately upon splash.[1] Change inner gloves every 2 hours.[1]
Respiratory Protection
-
Minimum: N95 disposable respirator (if handling <100 mg in a hood).[1]
-
Recommended: Half-face respirator with P100 (HEPA) cartridges .[1]
-
Rationale: N95s filter 95% of particles but often fail seal checks.[1] A P100 elastomeric mask ensures <0.03% penetration, critical for sensitizers.[1]
Eye & Body Protection[1][2][3][4][5]
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient for fine powders that can drift around side shields.[1]
-
Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton lab coat.[1]
Part 4: Visualization of Safety Logic
Figure 1: PPE Decision Matrix
This logic flow determines the required protection based on the physical state and scale of operation.[1]
Caption: Decision logic for selecting PPE based on physical state and solvent compatibility. Note the escalation to Laminate gloves for aggressive solvents.[1]
Part 5: Operational Protocols
Protocol A: Safe Weighing & Transfer
Goal: Prevent static-induced powder dispersion.[1]
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat.[1] Bicyclic amides are often fluffy, crystalline solids prone to static cling.[1]
-
The "Wet Method": If possible, tare a vial with solvent, add the solid directly to the solvent, and re-weigh.[1] This immediately suppresses dust.[1]
-
Decontamination: Wipe the balance area with a soap/water solution (surfactant) followed by water.[1] Avoid using pure ethanol initially, as it may spread the hydrophobic powder rather than lifting it.[1]
Protocol B: Emergency Spill Response
Goal: Containment without aerosolization.
-
Evacuate: Move away from the immediate area to allow dust to settle (2 minutes).[1]
-
PPE Up: Don P100 respirator and double nitrile gloves.[1]
-
Cover: Gently place a solvent-dampened (water/surfactant) paper towel over the powder.[1] DO NOT SWEEP DRY POWDER. [1]
-
Collect: Scoop the damp material into a wide-mouth hazardous waste jar.
-
Label: "Hazardous Waste - Sensitizing Solid."
Part 6: Disposal & Logistics
Waste Classification:
-
RCRA Status: Likely not a listed P or U waste, but must be characterized as toxic/reactive characteristic waste if mixed with solvents.[1]
-
Disposal Stream: High-temperature incineration.[1]
-
Container: Amber glass or HDPE. Do not use metal containers if the dicarboxamide is in an acidic solution (potential for hydrolysis/corrosion).[1]
Storage Conditions:
-
Temperature: 2-8°C (Refrigerate). Amides can hydrolyze over time; cold storage slows this degradation.[1]
-
Atmosphere: Store under Argon or Nitrogen.[1] Keep desiccated.
Part 7: Workflow Visualization
Figure 2: Safe Handling Workflow
This diagram outlines the sequence from storage retrieval to waste disposal, emphasizing the "Check-Point" steps.[1]
Caption: Operational workflow emphasizing the equilibration step to prevent moisture uptake and the mandatory decontamination phase.
References
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200).[1] United States Department of Labor.[1] [Link][1]
-
PubChem. 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) Compound Summary. National Center for Biotechnology Information.[1] (Used for Analog Hazard Bridging).[1] [Link][1]
-
Singh, R., & Vince, R. (2012).[1] 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block.[1][3][4] Chemical Reviews, 112(8), 4642–4686.[1] (Source for chemical properties and reactivity context). [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
